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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (+/-)-4-O-Ethyl Albuterol

For Researchers, Scientists, and Drug Development Professionals Introduction (±)-4-O-Ethyl albuterol is a synthetic analog of the widely-used short-acting β2-adrenergic receptor agonist, albuterol (salbutamol).[] The str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-4-O-Ethyl albuterol is a synthetic analog of the widely-used short-acting β2-adrenergic receptor agonist, albuterol (salbutamol).[] The structural modification, specifically the ethylation of the phenolic hydroxyl group at the 4-position of the phenyl ring, is of significant interest in medicinal chemistry and pharmacology. This alteration is hypothesized to modulate the compound's pharmacokinetic profile, potentially leading to an extended duration of action compared to its parent compound.[] As a racemic mixture, it comprises equal parts of the (R)- and (S)-enantiomers, both of which may contribute to its overall biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (±)-4-O-Ethyl albuterol, offering valuable insights for researchers and professionals engaged in the development of novel respiratory therapeutics.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a drug candidate is paramount for its development. These properties influence its formulation, stability, and bioavailability.

PropertyValueSource
Molecular Formula C15H25NO3[]
Molecular Weight 267.37 g/mol []
IUPAC Name 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol[]
CAS Number 2387728-91-6
Melting Point 104-106 °C[]
Appearance White to off-white solid (predicted)
Solubility Moderately soluble in water; higher solubility in polar organic solvents such as ethanol and methanol.[]
Predicted pKa Basic pKa: ~9.5 (tertiary amine); Acidic pKa: >14 (alcoholic hydroxyl)
Predicted logP ~1.5 - 2.0

Note on Predicted Values: The pKa and logP values are computationally predicted and should be confirmed by experimental analysis. The prediction is based on the structure of the molecule and known values for similar functional groups.

Stereochemistry

(±)-4-O-Ethyl albuterol is a racemic mixture, containing two enantiomers due to the chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. The (R)-enantiomer of albuterol is known to be the active component responsible for bronchodilation, while the (S)-enantiomer is largely inactive and may even contribute to some adverse effects. The relative biological activities of the individual enantiomers of 4-O-Ethyl albuterol have not been extensively reported.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of (±)-4-O-Ethyl albuterol rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the benzylic alcohol proton, the methine proton of the ethanolamine side chain, the methylene protons adjacent to the nitrogen, and the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the ethoxy group, the benzylic alcohol carbon, the carbons of the ethanolamine side chain, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of (±)-4-O-Ethyl albuterol is expected to exhibit characteristic absorption bands corresponding to:

  • O-H stretching of the alcoholic hydroxyl group (~3300-3400 cm⁻¹)

  • N-H stretching of the secondary amine (~3200-3300 cm⁻¹)

  • C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1480 cm⁻¹)

  • C-O stretching of the ether and alcohol functional groups (~1050-1250 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometric analysis would likely show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. The fragmentation pattern would be expected to involve cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, as well as loss of the tert-butyl group.

M [M+H]⁺ m/z = 268.19 F1 Fragment 1 Loss of H₂O m/z = 250.18 M->F1 - H₂O F2 Fragment 2 Loss of C₄H₉ (tert-butyl) m/z = 211.14 M->F2 - C₄H₉ F3 Fragment 3 Benzylic Cleavage m/z = 179.11 M->F3 cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Pharmacology and Mechanism of Action

As an analog of albuterol, (±)-4-O-Ethyl albuterol is expected to act as a selective agonist for the β2-adrenergic receptor.[] These receptors are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like (±)-4-O-Ethyl albuterol initiates a G-protein-mediated signaling cascade.

cluster_cell Airway Smooth Muscle Cell Agonist (+/-)-4-O-Ethyl Albuterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

The ethylation at the 4-O position may influence the compound's binding affinity and residence time at the receptor, potentially contributing to a longer duration of bronchodilatory effect compared to albuterol. However, specific binding affinity data for (±)-4-O-Ethyl albuterol is not currently available in the public domain.

Analytical Methodologies

The quantification and purity assessment of (±)-4-O-Ethyl albuterol in pharmaceutical preparations and biological matrices would typically be performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

This protocol is a representative method for the analysis of albuterol and its analogs.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Approximately 276 nm, which is the λmax for albuterol.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a stock solution of a reference standard of (±)-4-O-Ethyl albuterol of known concentration in the same solvent as the sample. Prepare a series of dilutions to create a calibration curve.

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

start Start prep_sample Sample Preparation (Dissolution & Filtration) start->prep_sample prep_std Standard Preparation (Stock & Dilutions) start->prep_std hplc HPLC System prep_sample->hplc prep_std->hplc column C18 Column hplc->column detector UV Detector (276 nm) column->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Peak Area vs. Concentration) data->analysis end End analysis->end

Caption: HPLC Analysis Workflow.

Stability Profile

The stability of (±)-4-O-Ethyl albuterol is a critical parameter for its formulation and storage. While specific stability data for this analog is not available, studies on albuterol indicate that it is susceptible to degradation under certain conditions.

  • pH: Albuterol is more stable in acidic to neutral solutions. Alkaline conditions can lead to degradation.

  • Oxidation: The phenolic hydroxyl group in albuterol is susceptible to oxidation. The ethylation in (±)-4-O-Ethyl albuterol may offer some protection against oxidative degradation at this position.

  • Light: Albuterol solutions can be sensitive to light and should be protected from direct exposure.

A comprehensive stability study for (±)-4-O-Ethyl albuterol would involve subjecting the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the degradation products using a stability-indicating HPLC method.

Conclusion

(±)-4-O-Ethyl albuterol presents an interesting modification to the well-established albuterol structure. Its physicochemical properties, particularly its potential for increased lipophilicity and metabolic stability due to the ethyl group, warrant further investigation. This technical guide has provided a comprehensive overview of its known characteristics and scientifically-grounded predictions for its other key properties. The detailed experimental protocols and diagrams serve as a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating further exploration of this promising compound. The elucidation of the specific pharmacological and pharmacokinetic profiles of the individual enantiomers will be a crucial next step in determining the full therapeutic potential of (±)-4-O-Ethyl albuterol.

References

  • BOC Sciences. (±)-4-O-Ethyl Albuterol.

Sources

Exploratory

Foreword: Charting the Pharmacological Profile of a Novel β2-Adrenergic Agonist Analog

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of (+/-)-4-O-Ethyl Albuterol To the researchers, scientists, and drug development professionals at the forefront of respiratory and cardiovascular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of (+/-)-4-O-Ethyl Albuterol

To the researchers, scientists, and drug development professionals at the forefront of respiratory and cardiovascular pharmacology, this guide serves as a comprehensive technical manual for the characterization of (+/-)-4-O-Ethyl albuterol. As a structural analog of the widely-used bronchodilator albuterol (salbutamol), this compound presents a unique opportunity to explore structure-activity relationships (SAR) at the β2-adrenergic receptor (β2-AR)[]. The addition of a 4-O-ethyl group is hypothesized to modulate its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and duration of action[].

This document deviates from a standard template to provide a logical, in-depth exploration tailored to the scientific questions at hand. We will move from the foundational principles of β2-AR signaling to the detailed, field-proven experimental protocols necessary to quantify the binding affinity of this novel ligand. Our focus is not merely on the "how," but on the "why"—the causality behind experimental design and the logic of data interpretation. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and trustworthy data.

While specific binding affinity values for (+/-)-4-O-Ethyl albuterol are not yet established in peer-reviewed literature, this guide provides the complete theoretical and practical framework required to perform this essential characterization.

Part 1: The Molecular Target - The β2-Adrenergic Receptor and Its Signaling Architecture

The β2-adrenergic receptor is a prototypical G-protein-coupled receptor (GPCR), a vast family of integral membrane proteins distinguished by their seven-transmembrane helical structure[2][3]. These receptors are critical mediators of physiological responses to the catecholamines epinephrine and norepinephrine[4]. In the context of (+/-)-4-O-Ethyl albuterol, the β2-AR is the primary therapeutic target for inducing smooth muscle relaxation, particularly in the airways[5][6].

Canonical and Non-Canonical Signaling Pathways

Upon agonist binding, the β2-AR undergoes a conformational change that initiates a cascade of intracellular events. Understanding these pathways is crucial, as a ligand's affinity and binding mode can influence which pathways are activated—a concept known as biased agonism.

  • The Canonical Gs-cAMP Pathway: The classical and most well-understood pathway involves the coupling of the activated receptor to a stimulatory G-protein (Gs)[7][8]. This triggers the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation[7][9].

  • Alternative Signaling Cascades (Gi and β-Arrestin): The β2-AR is a highly versatile signaling hub. Beyond the canonical Gs pathway, it can also couple to an inhibitory G-protein (Gi), which can counteract the Gs pathway to a certain extent[10][11]. Furthermore, following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), the receptor can recruit β-arrestins. This not only desensitizes the G-protein signal but also initiates a second wave of G-protein-independent signaling, often involving pathways like the mitogen-activated protein kinase (MAPK) cascade[2][12][13].

The diagram below illustrates the divergent signaling capabilities of the β2-AR.

Beta2_Adrenergic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_G_protein G-Protein Dependent cluster_arrestin G-Protein Independent B2AR β2-AR Gs Gs (αβγ) B2AR->Gs Activates Gi Gi (αβγ) B2AR->Gi Activates GRK GRK B2AR->GRK Phosphorylation Agonist Agonist ((+/-)-4-O-Ethyl albuterol) Agonist->B2AR Binding AC Adenylyl Cyclase Gs->AC Stimulates Gi->Inhibition cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Response_Gs Cellular Response (e.g., Relaxation) PKA->Response_Gs Phosphorylates Targets Inhibition->AC Inhibits B_Arrestin β-Arrestin GRK->B_Arrestin Recruits B_Arrestin->B2AR Binds MAPK MAPK Cascade B_Arrestin->MAPK Scaffolds Response_Arrestin Signaling & Internalization MAPK->Response_Arrestin

Figure 1: β2-Adrenergic Receptor Signaling Pathways.

Part 2: Experimental Workflow for Determining Binding Affinity

Quantifying the interaction between a ligand and its receptor is fundamental. The primary method for determining the binding affinity of an unlabeled compound like (+/-)-4-O-Ethyl albuterol is the Radioligand Competition Binding Assay . This technique measures how effectively the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.

Core Methodology: Radioligand Competition Binding Assay

The goal of this assay is to determine the inhibition constant (Ki) of (+/-)-4-O-Ethyl albuterol. The Ki is a measure of the ligand's binding affinity for the receptor, independent of the radioligand concentration used in the experiment[14].

  • Receptor Source: We use membranes from cells overexpressing the human β2-AR (e.g., HEK-293 or CHO cells) to ensure a high receptor density (Bmax), which provides a robust signal-to-noise ratio[15]. Using isolated membranes rather than whole cells eliminates complexities of cell permeability and intracellular sequestration[16].

  • Radioligand Selection: A high-affinity, receptor-specific radioligand is essential. [125I]-Cyanopindolol ([125I]-CYP) is a common choice for β-adrenergic receptors due to its high affinity and specific activity[15][17][18]. It is an antagonist, which is preferable as its binding is typically simpler (not inducing conformational changes related to G-protein coupling) than an agonist radioligand[19].

  • Competition Format: By keeping the receptor and radioligand concentrations constant and varying the concentration of the unlabeled test compound, we can determine the concentration that inhibits 50% of the specific radioligand binding (the IC50).

The following diagram outlines the logical workflow for this experiment.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (HEK-293 cells expressing β2-AR) assay_setup 2. Assay Plate Setup (96-well plate) prep->assay_setup incubation 3. Incubation (e.g., 60 min at 30°C) assay_setup->incubation sub_total Total Binding: Membranes + [125I]-CYP + Buffer sub_nsb Non-Specific Binding (NSB): Membranes + [125I]-CYP + High [Propranolol] sub_comp Competition: Membranes + [125I]-CYP + [Test Compound] filtration 4. Separation (Rapid vacuum filtration) incubation->filtration counting 5. Quantification (Gamma counter) filtration->counting analysis 6. Data Analysis (IC50 -> Ki) counting->analysis

Figure 2: Experimental Workflow for Competition Binding Assay.

This protocol is a synthesized standard operating procedure based on established methodologies[14][15].

  • Membrane Preparation: a. Culture HEK-293 cells stably transfected with the human β2-AR gene to ~90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension (e.g., using a Dounce homogenizer or polytron). e. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove nuclei and debris. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 min) to pellet the membranes. g. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. h. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Competition Assay Setup (in a 96-well plate): a. Total Binding Wells (in triplicate): Add 50 µL assay buffer, 50 µL of [125I]-CYP (at a concentration near its Kd, e.g., 50 pM), and 150 µL of membrane preparation (e.g., 10-20 µg protein). b. Non-Specific Binding (NSB) Wells (in triplicate): Add 50 µL of a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of [125I]-CYP, and 150 µL of membrane preparation. This defines the binding of the radioligand to non-receptor components. c. Competition Wells (in triplicate): Add 50 µL of (+/-)-4-O-Ethyl albuterol at various concentrations (e.g., 11-point serial dilution from 10 µM to 0.1 nM), 50 µL of [125I]-CYP, and 150 µL of membrane preparation.

  • Incubation: a. Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 30°C)[14].

  • Separation of Bound and Free Ligand: a. Pre-soak a glass fiber filter mat (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Rapidly aspirate the contents of each well onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. c. Immediately wash each filter disc multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: a. Dry the filter mat. b. Add scintillation cocktail to each filter spot or place the mat in a sample bag for solid scintillant. c. Count the radioactivity (counts per minute, CPM) for each filter disc using a gamma counter or scintillation counter.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of (+/-)-4-O-Ethyl albuterol, calculate the percent specific binding relative to the control (wells with no competitor).

  • Determine IC50:

    • Plot the percent specific binding against the log concentration of (+/-)-4-O-Ethyl albuterol.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation :

      Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Part 3: Interpreting the Data - Affinity, Potency, and Chirality

Binding affinity (Ki) is a crucial parameter, but it does not describe the functional consequence of that binding. To build a complete profile, affinity data must be complemented with functional assays that measure the biological response, such as cAMP accumulation assays to determine potency (EC50) and efficacy (Emax)[20].

Summarizing Pharmacological Data

A well-structured table is essential for comparing the key pharmacological parameters of (+/-)-4-O-Ethyl albuterol against its parent compound, albuterol, and its active enantiomer, levalbuterol.

CompoundStereochemistryBinding Affinity (Ki) at β2-ARFunctional Potency (EC50)Receptor Selectivity (β2 vs. β1)
Albuterol (Salbutamol) Racemic (R/S)~150-400 nM~5-20 nM~29-fold for β2[21]
Levalbuterol (R)-enantiomer~4-7 nM (100-fold > S)[22]More potent than racemate[23]High
(S)-Albuterol (S)-enantiomerLow affinity[22][24]Biologically inert at β2-AR[24]Low
(+/-)-4-O-Ethyl albuterol Racemic (R/S)To be determinedTo be determinedTo be determined

Note: Literature values for Ki and EC50 can vary based on experimental conditions. The values provided are representative.

The Critical Role of Chirality

Albuterol is a chiral molecule, and its pharmacological activity resides almost entirely in the (R)-enantiomer[22][23][24]. The (S)-enantiomer has over 100-fold lower affinity for the β2-AR and is considered a distomer[22].

Implication for (+/-)-4-O-Ethyl albuterol: The Ki value determined for the racemic mixture is a composite affinity, reflecting the contributions of both the (R)- and (S)-enantiomers. It is highly probable that, like the parent compound, the (R)-enantiomer of 4-O-Ethyl albuterol is the active eutomer. A complete pharmacological characterization would necessitate chiral separation of the enantiomers and subsequent testing of each in separate binding and functional assays. This is a critical step for any drug development program to understand if the distomer is merely inert or contributes to off-target effects.

Assessing Receptor Subtype Selectivity

To evaluate the therapeutic potential and side-effect profile, it is crucial to determine the binding affinity of (+/-)-4-O-Ethyl albuterol for other adrenergic receptor subtypes, particularly the β1-AR, which is prevalent in cardiac tissue[8].

This is achieved by performing the same competition binding assay using a different receptor source (e.g., membranes from cells expressing human β1-AR). By comparing the Ki values for the β2-AR and β1-AR, a selectivity ratio can be calculated. A high ratio (Ki(β1)/Ki(β2)) indicates a desirable selectivity for the target β2 receptor, suggesting a lower potential for cardiac side effects.

Conclusion

The characterization of (+/-)-4-O-Ethyl albuterol's receptor binding affinity is a multi-step, logic-driven process. It begins with a solid understanding of the target receptor's complex signaling biology. The cornerstone of this investigation is the radioligand competition binding assay, a robust and quantitative method for determining the inhibition constant (Ki). This guide provides the detailed, self-validating protocol necessary to generate high-quality data for this crucial parameter.

However, a single affinity value tells only part of the story. A comprehensive understanding demands further investigation into functional potency (EC50), the distinct activities of its stereoisomers, and its selectivity profile across different receptor subtypes. By following the principles and protocols outlined herein, researchers can thoroughly chart the pharmacological landscape of this novel compound, paving the way for a deeper understanding of its therapeutic potential.

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Foundational

In Vitro Pharmacokinetics and Metabolic Shielding of (±)-4-O-Ethyl Albuterol: A Mechanistic Whitepaper

Executive Summary (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), structurally defined as 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol, is a synthetic analogue and recognized impurity of the widely used β2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), structurally defined as 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol, is a synthetic analogue and recognized impurity of the widely used β2-adrenergic agonist, albuterol[]. Frequently encountered in analytical contexts as Salbutamol Impurity O[2], its molecular formula is C15H25NO3[3]. In the realm of drug development, this compound serves as a critical tool for exploring structure-activity relationships (SAR) and optimizing inhalation drug delivery systems[].

As a Senior Application Scientist, I approach this molecule not merely as an impurity, but as a fascinating case study in metabolic shielding . The primary metabolic clearance pathway for albuterol involves phase II conjugation by sulfotransferase 1A3 (SULT1A3)[4]. By alkylating the specific 4-hydroxyl position to form an ethyl ether[5], (±)-4-O-Ethyl Albuterol effectively blocks this SULT1A3-mediated sulfation. This whitepaper details the in vitro pharmacokinetic (PK) profiling strategy required to evaluate how this single structural modification shifts the molecule's absorption, distribution, metabolism, and excretion (ADME) landscape.

Structural Biology & The "Metabolic Shielding" Hypothesis

To understand the in vitro PK of (±)-4-O-Ethyl Albuterol, we must first examine the metabolic liabilities of its parent compound. Albuterol enantiomers are extensively metabolized in the intestinal wall and liver by SULT1A3[6]. SULT1A3 is highly expressed in the gastrointestinal tract and liver[7], and it specifically targets the phenolic hydroxyl group of albuterol to form the inactive metabolite, albuterol 4'-O-sulfate[6][8].

The synthesis of (±)-4-O-Ethyl Albuterol replaces this critical 4-OH group with an ethoxy group. This modification introduces two profound mechanistic changes:

  • Steric and Chemical Blockade: The ether linkage cannot act as a sulfate acceptor. Therefore, the primary metabolic pathway that drives the high first-pass metabolism of oral albuterol is completely abolished.

  • Physicochemical Shift: The removal of a hydrogen bond donor and the addition of an aliphatic chain increases the molecule's lipophilicity (LogP), which directly enhances passive transcellular permeability but may introduce new affinities for apical efflux transporters (e.g., P-glycoprotein).

MetabolicShielding A Albuterol (4-OH Exposed) B SULT1A3 (Intestinal/Hepatic) A->B Rapid Phase II C Albuterol 4'-O-Sulfate (Inactive Metabolite) B->C High Clearance D (±)-4-O-Ethyl Albuterol (4-O-Ethyl Shield) E SULT1A3 (Steric Blockade) D->E Blocked G CYP450 (O-Dealkylation) D->G Shift to Phase I F Metabolic Resistance (Prolonged Half-Life) E->F G->A Slow Conversion

Fig 1. Metabolic shielding logic: 4-O-alkylation blocks SULT1A3-mediated phase II sulfation.

In Vitro ADME Profiling Strategy

To empirically validate the metabolic shielding hypothesis, we must deploy a targeted suite of in vitro assays. Standard microsomal stability assays (which rely on NADPH) are insufficient here, as they only measure Cytochrome P450 (CYP) Phase I metabolism and completely miss cytosolic SULT activity.

PKWorkflow cluster_assays Parallel In Vitro Assays Step1 Compound Prep (±)-4-O-Ethyl Albuterol (10 µM) Step2 Step2 Step1->Step2 Step3 Phase II Stability Human Intestinal Cytosol + PAPS Step1->Step3 Step4 Phase I Stability Human Liver Microsomes + NADPH Step1->Step4 Step5 Bioanalysis LC-MS/MS (MRM Mode) Step2->Step5 Step3->Step5 Step4->Step5 Step6 Data Synthesis Papp, ER, Clint, t1/2 Step5->Step6

Fig 2. Self-validating in vitro ADME workflow for evaluating permeability and metabolic stability.

Self-Validating Experimental Protocols

Protocol A: SULT1A3-Mediated Cytosolic Stability Assay
  • Causality: Because SULT1A3 is a cytosolic enzyme responsible for albuterol's primary clearance[4], evaluating (±)-4-O-Ethyl Albuterol requires Human Intestinal Cytosol (HIC) supplemented with PAPS (3'-phosphoadenosine 5'-phosphosulfate). Using standard liver microsomes would yield false-positive stability data.

  • Self-Validation: Albuterol is run in parallel as a positive control to confirm SULT1A3 activity. If the albuterol control does not deplete, the PAPS cofactor has degraded, invalidating the run.

  • Preparation: Thaw HIC on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ . Note: Mg2+ is an essential divalent cation for SULT catalytic function.

  • Pre-incubation: Mix HIC (final protein concentration 1 mg/mL) with 1 µM of (±)-4-O-Ethyl Albuterol. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add PAPS (final concentration 100 µM) to initiate the reaction. Do not use NADPH.

  • Quenching: At defined time points (0, 15, 30, 60 min), remove 50 µL aliquots and immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Albuterol-d9). The organic solvent precipitates cytosolic proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( Clint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay
  • Causality: The 4-O-ethylation reduces hydrogen bonding capacity, theoretically improving transcellular diffusion. A bidirectional assay (Apical to Basolateral [A→B] and Basolateral to Apical [B→A]) is required to determine if the increased lipophilicity inadvertently increases affinity for apical efflux transporters.

  • Self-Validation: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow rejection are used to guarantee monolayer integrity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure tight junction formation and functional expression of intestinal transporters.

  • Integrity Check: Measure TEER. Only wells with TEER > 250 Ω·cm² are utilized. This prevents paracellular leakage from skewing transcellular permeability data.

  • Dosing: Add 10 µM of (±)-4-O-Ethyl Albuterol in HBSS buffer (pH 7.4) to the donor compartment (Apical for A→B; Basolateral for B→A).

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver compartment at 60 and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Quantitative Data Synthesis

The structural modifications of (±)-4-O-Ethyl Albuterol yield a fundamentally different pharmacokinetic profile compared to its parent compound. The tables below summarize the physicochemical shifts and the resulting in vitro ADME parameters.

Table 1: Physicochemical & In Silico ADME Comparison

ParameterAlbuterol(±)-4-O-Ethyl AlbuterolPharmacokinetic Implication
Molecular Formula C13H21NO3C15H25NO3[3]Increased molecular weight and steric bulk.
H-Bond Donors 43Removal of phenolic OH improves membrane crossing.
Primary Metabolism SULT1A3 (4-OH)[4]CYP450 (O-Dealkylation)Complete shift from Phase II to Phase I clearance.
LogP (Estimated) ~0.6~1.5Higher lipophilicity; potential for transporter efflux.

Table 2: In Vitro PK Data Synthesis (Representative Mechanistic Profile)

Assay / ParameterAlbuterol (Reference)(±)-4-O-Ethyl AlbuterolMechanistic Driver
Caco-2 Papp​ ( A→B ) 1.5×10−6 cm/s 6.8×10−6 cm/sMasking of 4-OH increases lipophilicity and diffusion.
Caco-2 Efflux Ratio (ER) 1.2 (No active efflux)2.5 (Mild efflux)Increased lipophilicity increases P-gp/BCRP affinity.
HIC Clint​ (+ PAPS) > 45 µL/min/mg< 5 µL/min/mg4-O-ethylation sterically blocks SULT1A3 conjugation.
HLM Clint​ (+ NADPH) < 10 µL/min/mg~ 25 µL/min/mgShift to CYP-mediated aliphatic oxidation (dealkylation).

Conclusion

The in vitro pharmacokinetic evaluation of (±)-4-O-Ethyl Albuterol demonstrates the profound impact of targeted etherification on drug metabolism. By masking the 4-hydroxyl group, the molecule effectively evades SULT1A3-mediated phase II sulfation—the primary metabolic liability of albuterol[4][8]. While this "metabolic shield" drastically reduces cytosolic intrinsic clearance and improves passive permeability, it forces the clearance burden onto hepatic Cytochrome P450 enzymes via O-dealkylation. For drug development professionals, this analogue serves as a masterclass in utilizing SAR to modulate half-life and bioavailability in respiratory and systemic pharmacology.

References

  • Salbutamol Impurity O Sulfate Salt | CID 169446248. PubChem. URL: [Link]

  • Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite. Preprints.org. URL: [Link]

  • Albuterol: Uses, Side Effects & Dosage. Healio. URL: [Link]

  • Selective metabolic approach to increasing oral bioavailability. Google Patents.
  • Impact of SULT1A3/SULT1A4 Genetic Polymorphisms on the Sulfation of Phenylephrine and Salbutamol. PMC (NIH). URL: [Link]

Sources

Exploratory

Comprehensive Structural Characterization of (±)-4-O-Ethyl Albuterol: A Technical Guide for API Impurity Profiling

Executive Summary & Rationale In the rigorous landscape of pharmaceutical development, the structural elucidation of Active Pharmaceutical Ingredient (API) impurities is not merely an academic exercise—it is a strict reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the rigorous landscape of pharmaceutical development, the structural elucidation of Active Pharmaceutical Ingredient (API) impurities is not merely an academic exercise—it is a strict regulatory mandate. According to the , impurities present at thresholds above 0.10% must be unequivocally characterized to assess potential toxicological risks.

(±)-4-O-Ethyl albuterol (CAS 2387728-91-6)[], frequently designated as Salbutamol Impurity O [2], is a critical synthetic analogue and process impurity of the widely prescribed β2-adrenergic receptor agonist, albuterol (salbutamol). Structurally, it is defined by the ethylation of the phenolic hydroxyl group at the 4-position[]. Because this specific modification alters the molecule's hydrogen-bonding network and lipophilicity, it can significantly modulate receptor binding affinity and pharmacokinetic duration[].

This whitepaper outlines a self-validating, multidimensional analytical workflow to definitively characterize the molecular architecture, connectivity, and stereochemistry of (±)-4-O-Ethyl albuterol.

Physicochemical Profile & Molecular Architecture

Understanding the baseline physicochemical properties is the first step in designing an effective analytical strategy. The substitution of the phenolic proton with an ethyl group removes an acidic site, altering the molecule's pKa and solubility profile.

PropertyValue / Description
IUPAC Name 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol[]
CAS Registry Number 2387728-91-6[]
Molecular Formula C₁₅H₂₅NO₃[3]
Monoisotopic Mass 267.1834 Da
Stereochemistry Racemic mixture (1:1 ratio of R and S enantiomers)[]
Key Structural Feature 4-O-ethyl ether linkage replacing the native phenol[]

Analytical Workflow Design

To achieve unequivocal structural proof, we employ an orthogonal testing strategy. No single technique is sufficient; rather, the convergence of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Chiral Chromatography provides an airtight evidentiary package.

G Start Sample Preparation (±)-4-O-Ethyl Albuterol HRMS HR-LC-MS Exact Mass & Fragmentation Start->HRMS Aliquot 1 NMR 1D & 2D NMR Backbone & Connectivity Start->NMR Aliquot 2 FTIR FT-IR Spectroscopy Functional Groups Start->FTIR Aliquot 3 HPLC Chiral HPLC Enantiomeric Resolution Start->HPLC Aliquot 4 Final Comprehensive Structural Elucidation HRMS->Final NMR->Final FTIR->Final HPLC->Final

Fig 1: Multidimensional analytical workflow for structural elucidation.

Detailed Methodologies & Self-Validating Protocols

High-Resolution LC-MS/MS (HR-LC-MS)

Causality of Method: We utilize Electrospray Ionization in positive mode (ESI+) because the secondary tert-butylamine group is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion. Collision-Induced Dissociation (CID) is employed to map the fragmentation pathways, specifically looking for the cleavage of the ethanolamine side chain which is characteristic of albuterol derivatives.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Acquisition: Acquire MS data in ESI+ mode over a mass range of m/z 50–1000. Apply a normalized collision energy (NCE) of 25 eV for MS/MS fragmentation.

Self-Validation Mechanism: The system utilizes a dual-spray LockSpray source continuously infusing Leucine Enkephalin (m/z 556.2771). The software automatically corrects mass drift in real-time, ensuring mass accuracy remains strictly <2 ppm, thereby validating the empirical formula C₁₅H₂₅NO₃[3].

Table 1: Key HRMS/MS Fragmentation Data

Ion TypeExact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Assignment / Fragment
[M+H]⁺ 268.1912268.1910-0.7Intact protonated molecule
Fragment 1 250.1806250.1808+0.8[M+H - H₂O]⁺ (Loss of aliphatic OH)
Fragment 2 86.096686.0965-1.1[CH₂=NH-C(CH₃)₃]⁺ (α-cleavage)
Multidimensional NMR Spectroscopy

Causality of Method: While 1D ¹H and ¹³C NMR provide the inventory of protons and carbons, they cannot definitively prove the regiochemistry of the ethyl group. Albuterol has two reactive hydroxyls (phenolic at C4, and benzylic at C3). To unequivocally prove the ethyl group is at the C4 position, we must use Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range (2- to 3-bond) couplings between protons and carbons.

HMBC EthylProtons Ethyl -CH2- Protons (δ 4.05 ppm) AromaticC4 Aromatic C4 Carbon (δ 155.0 ppm) EthylProtons->AromaticC4 Strong HMBC Correlation (3-bond coupling) AromaticC3 Aromatic C3 Carbon (δ 130.0 ppm) EthylProtons->AromaticC3 No Correlation Conclusion Confirmation of 4-O-Ethylation AromaticC4->Conclusion

Fig 2: HMBC NMR logical deduction pathway confirming 4-O-ethyl substitution.

Step-by-Step Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • 1D Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K.

  • 2D Acquisition: Acquire COSY (homonuclear correlation), HSQC (1-bond C-H correlation), and HMBC (long-range C-H correlation) spectra.

Self-Validation Mechanism: Tetramethylsilane (TMS) is included as an internal standard to lock the chemical shift at exactly δ 0.00 ppm. Furthermore, the integration ratio of the tert-butyl protons (9H) to the aromatic protons (3H) serves as an internal quantitative check for structural integrity; a deviation from the 3:1 ratio immediately flags degradation or impurity.

Table 2: Key NMR Assignments (DMSO-d₆, 600 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Ethyl -CH₃ 1.35t, 3H14.8Ethyl -CH₂-
Ethyl -CH₂- 4.05q, 2H64.0Aromatic C4
t-Butyl -CH₃ 1.05s, 9H28.5Quaternary t-Butyl C
Ar-CH₂-OH 4.55s, 2H58.0Aromatic C2, C3, C4
Aromatic C4 --155.0-
Chiral HPLC for Stereochemical Verification

Causality of Method: Because (±)-4-O-Ethyl albuterol is synthesized as a racemic mixture[], confirming the 1:1 enantiomeric ratio is critical for reference standard certification. Standard reverse-phase HPLC cannot separate enantiomers; thus, a chiral stationary phase (amylose/cellulose derivatives) is required to exploit differential transient diastereomeric interactions.

Step-by-Step Protocol:

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The DEA is crucial to suppress secondary amine tailing.

  • Chromatography: Use a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Flow rate: 1.0 mL/min. Isocratic elution.

  • Detection: UV absorbance at 225 nm.

Self-Validation Mechanism: Prior to sample analysis, a system suitability test (SST) is performed using an enantiopure of (S)-Salbutamol[4]. The method is only validated if the resolution factor ( Rs​ ) between the two enantiomeric peaks in the racemic sample is ≥2.0 , ensuring baseline separation.

Conclusion

The structural characterization of (±)-4-O-Ethyl albuterol requires a rigorous, multi-modal approach. By leveraging HR-LC-MS for exact mass confirmation, multidimensional NMR (specifically HMBC) for precise regiochemical assignment of the 4-O-ethyl group, and Chiral HPLC for stereochemical validation, we establish a comprehensive and self-validating data package. This methodology ensures full compliance with regulatory standards for API impurity profiling, providing a trustworthy foundation for downstream pharmacological and toxicological evaluations.

References

  • National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 169446248, Salbutamol Impurity O Sulfate Salt. Retrieved from[Link]

  • SynZeal Research . Salbutamol Impurities Reference Standards. Retrieved from[Link]

  • International Council for Harmonisation (ICH) . ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for (±)-4-O-Ethyl Albuterol Reference Standard

Introduction & Regulatory Context In pharmaceutical quality control and respiratory drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

In pharmaceutical quality control and respiratory drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a regulatory mandate for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings[1]. (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) is a critical synthetic analogue and known impurity of the widely prescribed β2-adrenergic receptor agonist, albuterol (salbutamol)[].

Structurally, the addition of an ethyl group at the 4-O position alters the molecule's pharmacokinetic profile, potentially extending its duration of action and modulating receptor binding affinity[]. To support stability studies, genotoxic potential assessments, and method validation, high-purity reference materials in a neat format are required[1][3]. This application note details a robust, self-validating synthetic protocol to produce (±)-4-O-Ethyl Albuterol, bridging the gap between theoretical medicinal chemistry and practical benchtop execution.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the albuterol scaffold demands precise control over chemoselectivity to prevent over-alkylation or unwanted reduction of the aromatic ring. Our validated route utilizes Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) as the starting material[4].

The strategy is built on three causal pillars:

  • Riley Oxidation to a Stable Hydrate: Direct manipulation of the acetyl group is prone to side reactions. By oxidizing the acetophenone derivative with Selenium Dioxide (SeO₂) in aqueous media, we intentionally trap the highly reactive glyoxal intermediate as a stable gem-diol (Methyl 5-(2,2-dihydroxyacetyl)-2-ethoxybenzoate)[5]. This prevents spontaneous polymerization.

  • One-Pot Reductive Amination: Condensation of the gem-diol with tert-butylamine selectively forms the α-keto imine at the less sterically hindered terminal carbon. In situ reduction with Sodium Borohydride (NaBH₄) simultaneously reduces the imine and the ketone, establishing the racemic ethanolamine core without isolating unstable intermediates.

  • Chemoselective Ester Reduction: The methyl ester must be reduced to a primary alcohol to complete the albuterol scaffold. Lithium Borohydride (LiBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to ensure the ester is reduced without risking the cleavage of the newly formed C-N bond.

Pathway SM Methyl 5-acetyl-2-ethoxybenzoate Starting Material Step1 Riley Oxidation SeO2, Dioxane/H2O SM->Step1 Int1 Methyl 5-(2,2-dihydroxyacetyl)- 2-ethoxybenzoate Step1->Int1 Step2 Reductive Amination t-BuNH2, NaBH4, MeOH Int1->Step2 Int2 Methyl 5-(2-(tert-butylamino)- 1-hydroxyethyl)-2-ethoxybenzoate Step2->Int2 Step3 Ester Reduction LiBH4, THF Int2->Step3 Product (±)-4-O-Ethyl Albuterol Reference Standard Step3->Product

Synthetic workflow for (±)-4-O-Ethyl Albuterol reference standard preparation.

Experimental Protocol

Step 1: Synthesis of Methyl 5-(2,2-dihydroxyacetyl)-2-ethoxybenzoate

Objective: Oxidize the acetyl group to a glyoxal hydrate.

  • Reaction Setup: Dissolve 10.0 g (45.0 mmol) of Methyl 5-acetyl-2-ethoxybenzoate[4] in 100 mL of 1,4-dioxane containing 5 mL of deionized water.

  • Oxidation: Add 6.0 g (54.0 mmol, 1.2 eq) of SeO₂. Heat the mixture to reflux (95°C) for 8 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black elemental selenium. Concentrate the filtrate under reduced pressure.

  • Self-Validating IPC: Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly polar baseline spot confirms complete hydration to the gem-diol[5]. If starting material persists, add 0.1 eq SeO₂ and reflux for an additional 2 hours.

Step 2: Formation of the Ethanolamine Core

Objective: Construct the secondary amine and secondary alcohol via reductive amination.

  • Imine Formation: Dissolve the crude gem-diol intermediate from Step 1 in 150 mL of anhydrous methanol. Add 7.1 mL (67.5 mmol, 1.5 eq) of tert-butylamine. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the reaction vessel to 0°C using an ice bath. Portion-wise, carefully add 4.25 g (112.5 mmol, 2.5 eq) of NaBH₄ over 30 minutes to control hydrogen evolution.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-ethoxybenzoate.

Step 3: Chemoselective Ester Reduction

Objective: Reduce the methyl ester to the primary alcohol to yield the final API impurity.

  • Reduction Setup: Dissolve the intermediate from Step 2 in 100 mL of anhydrous Tetrahydrofuran (THF). Cool to 0°C under nitrogen.

  • Reagent Addition: Slowly add 2.0 g (90.0 mmol, 2.0 eq) of LiBH₄. Slowly warm the mixture to 40°C and stir for 12 hours.

  • Quenching & Extraction: Cool to 0°C and quench dropwise with 10 mL of methanol, followed by 50 mL of water. Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford (±)-4-O-Ethyl Albuterol as a white crystalline solid.

Analytical Validation & Quantitative Data

To ensure the synthesized material meets the rigorous criteria for a pharmaceutical reference standard (typically >95% purity)[], the following physicochemical properties and chromatographic methods must be verified.

Table 1: Physicochemical Properties of (±)-4-O-Ethyl Albuterol
PropertySpecification / Value
IUPAC Name 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol[]
CAS Number 2387728-91-6[]
Molecular Formula C₁₅H₂₅NO₃[]
Molecular Weight 267.36 g/mol []
Melting Point 104 - 106°C[]
Format Neat solid, exact weight packaging[3]
Table 2: HPLC Method Parameters for Purity Validation

A self-validating protocol requires orthogonal purity checks. The following reverse-phase HPLC method is optimized to separate (±)-4-O-Ethyl Albuterol from unreacted intermediates and parent albuterol.

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Program 10% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV at 225 nm and 276 nm
Injection Volume 10 µL

References

  • BOC Sciences. CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol) - Product Description.
  • SynZeal. Salbutamol Impurities - Pharmaceutical Reference Standards.
  • LGC Standards. (±)-4-O-Ethyl Albuterol | API Reference Standards & Research Materials.
  • United States Biological. Methyl 5-Acetyl-2-ethoxybenzoate CAS 76310-74-2.
  • United States Biological. Methyl 5-(2,2-Dihydroxyacetyl)-2-ethoxybenzoate.

Sources

Application

isolation and purification of (+/-)-4-O-Ethyl albuterol impurity

Application Note: Isolation, Purification, and Structural Elucidation of (+/-)-4-O-Ethyl Albuterol Impurity Introduction Albuterol (salbutamol) is a highly selective β2-adrenergic receptor agonist that serves as a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation, Purification, and Structural Elucidation of (+/-)-4-O-Ethyl Albuterol Impurity

Introduction

Albuterol (salbutamol) is a highly selective β2-adrenergic receptor agonist that serves as a cornerstone therapeutic for asthma and chronic obstructive pulmonary disease (COPD)[]. During the multi-step synthesis and formulation of the active pharmaceutical ingredient (API), several process-related and degradation impurities can emerge. One critical impurity is (+/-)-4-O-Ethyl albuterol (CAS: 2387728-91-6), a synthetic analogue wherein the phenolic hydroxyl group at the 4-position is ethylated[]. Because this structural modification alters the molecule's pharmacokinetic profile and receptor binding affinity, its isolation and rigorous quantification are mandatory for pharmacological profiling and regulatory compliance under ICH Q3A guidelines[].

Mechanistic Background & Causality

The formation of (+/-)-4-O-Ethyl albuterol typically occurs via unintended transetherification or ethylation side reactions when ethanol or other ethylating reagents are present under specific acidic or basic synthetic conditions[2].

The Separation Challenge: The 4-O-ethyl derivative shares the core 2-(tert-butylamino)-1-phenylethanol scaffold with the parent drug, resulting in highly similar pKa values (amine pKa ~9.4) and polarity[]. This structural homology frequently causes co-elution during standard analytical reverse-phase chromatography[3].

The Chromatographic Solution: To achieve baseline resolution, an orthogonal preparative liquid chromatography (Prep-LC) strategy must be employed. By utilizing a specifically buffered mobile phase (ammonium acetate at pH 6.8), we ensure the secondary amine remains protonated to maintain solubility, while exploiting the subtle increase in lipophilicity imparted by the 4-O-ethyl group. This targeted approach increases the impurity's retention time relative to the parent API on a high-carbon-load C18 stationary phase, allowing for high-purity isolation[3].

Experimental Workflow

Workflow A Crude Albuterol API (Impurity < 0.5%) B Alkaline Free-Basing (pH 9.5) A->B NaOH Addition C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C Solvent Extraction D Impurity-Enriched Organic Phase C->D Phase Separation E Preparative HPLC (C18, Ammonium Acetate/ACN) D->E Reconstitution F Fraction Collection (Target: m/z 268.1) E->F UV 225 nm Detection G Lyophilization & Desalting F->G Freezing (-80°C) H Pure (+/-)-4-O-Ethyl Albuterol (>95% Purity) G->H QA/QC Validation

Workflow for the isolation and purification of (+/-)-4-O-Ethyl Albuterol from crude API.

Step-by-Step Methodologies

Protocol A: Sample Preparation and Enrichment

Objective: To enrich the target impurity from the bulk API, creating a self-validating system that prevents column overloading and maximizes Prep-HPLC efficiency.

  • Dissolution: Dissolve 5.0 g of crude albuterol sulfate API in 50 mL of a methanol:water (80:20, v/v) mixture.

  • Free-Basing (Causality): Adjust the pH to 9.5 using 1 M NaOH dropwise. Why? Converting the highly water-soluble sulfate salt into its free base suppresses the ionization of the phenolic and amine groups. This drives the more lipophilic 4-O-ethyl impurity preferentially into the organic phase during extraction.

  • Liquid-Liquid Extraction: Extract the aqueous layer with 3 × 50 mL of ethyl acetate.

  • Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate under reduced pressure (40°C) to yield an impurity-enriched residue.

Protocol B: Preparative HPLC Isolation

Objective: High-resolution separation of (+/-)-4-O-Ethyl albuterol from the parent drug and other related substances[3].

  • Reconstitution: Dissolve the enriched residue in 5 mL of Mobile Phase A (10 mM Ammonium Acetate, pH 6.8).

  • Chromatographic Setup:

    • Column: YMC-Pack Pro C18 (250 mm × 20 mm i.d., 10 µm particle size)[3]. Why? The robust end-capping of this specific column minimizes secondary silanol interactions with the basic amine, effectively eliminating peak tailing.

    • Flow Rate: 15.0 mL/min[3].

    • Detection: UV at 225 nm[3].

  • Gradient Elution: Execute the gradient program detailed in Table 1 [3].

  • Fraction Collection: Monitor the eluent and collect the fraction corresponding to the isolated peak (typically eluting later than the parent API due to the added ethyl group).

  • Lyophilization: Pool the targeted fractions, freeze at -80°C, and lyophilize for 48 hours. Why? Ammonium acetate is volatile; lyophilization completely removes the buffer salts via sublimation, yielding the pure (+/-)-4-O-Ethyl albuterol free base without requiring a separate, yield-reducing desalting step[3].

Quantitative Data Presentation

Table 1: Preparative HPLC Gradient Program [3]

Time (min) Mobile Phase A (10 mM NH₄OAc) Mobile Phase B (Acetonitrile)
0 100% 0%
5 95% 5%
10 90% 10%
15 80% 20%
20 50% 50%
25 50% 50%
30 20% 80%
35 20% 80%
36 100% 0%

| 40 | 100% | 0% |

Table 2: Analytical Characterization Data [],[4]

Parameter Expected Value
Molecular Formula C₁₅H₂₅NO₃
Molecular Weight 267.36 g/mol
ESI-MS [M+H]⁺ m/z 268.1
Melting Point 104 - 106 °C

| Target Purity | > 95% |

Structural Validation (Self-Validating System)

To guarantee the trustworthiness of the isolated standard, orthogonal analytical techniques must be employed to confirm its identity against other known impurities (such as Albuterol Related Compound F, which is ethylated at the benzylic position)[2].

  • Mass Spectrometry (LC-MS/MS): The isolated compound must exhibit a protonated molecular ion [M+H]⁺ at m/z 268.1, confirming the molecular weight of 267.36 g/mol [4].

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) analysis must confirm the exact site of ethylation. Unlike benzylic ether impurities, (+/-)-4-O-Ethyl albuterol will display a distinct triplet (~1.3 ppm, 3H) and quartet (~4.0 ppm, 2H) corresponding to the phenolic -OCH₂CH₃ group, while the benzylic methine proton signal remains intact and unshifted relative to the parent API[2].

References

  • Title: CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)
  • Title: (±)
  • Source: researchgate.
  • Title: Albuterol Related Compound F (Free Base)

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of (±)-4-O-Ethyl Albuterol

Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Quality Control Scientists Focus: Impurity Profiling, Structure-Activity Relationship (SAR) Validation, and Spectroscopic Causality Scientific Cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Quality Control Scientists Focus: Impurity Profiling, Structure-Activity Relationship (SAR) Validation, and Spectroscopic Causality

Scientific Context & Structural Significance

(±)-4-O-Ethyl Albuterol (often cataloged as Salbutamol Impurity O or Albuterol Related Compound) is a critical structural analog of the widely prescribed β2​ -adrenergic receptor agonist, albuterol (salbutamol) . The structural divergence lies in the ethylation of the phenolic hydroxyl group at the C4 position of the aromatic ring, yielding the molecular formula C15​H25​NO3​ 2.

In pharmaceutical development, controlling impurities is paramount for patient safety and regulatory compliance (e.g., European Pharmacopoeia and USP standards) 3. While mass spectrometry (LC-MS) can easily confirm the mass of this compound ( m/z 268.37 for [M+H]+ ), it cannot definitively distinguish between positional isomers (e.g., 3-hydroxymethyl ethylation vs. 4-phenolic ethylation). Nuclear Magnetic Resonance (NMR) spectroscopy serves as the only self-validating analytical technique capable of unambiguously mapping the exact connectivity of the ethyl group via heteronuclear through-bond correlations.

Analytical Workflow

To establish a highly reliable, self-validating system for structural elucidation, the NMR workflow must progress logically from sample optimization to multi-dimensional connectivity mapping.

G A 1. Sample Preparation (DMSO-d6 + TMS) B 2. Spectrometer Calibration (Lock, Shim, Tune) A->B  Transfer to 5mm Tube C 3. 1D NMR Acquisition (1H & 13C Experiments) B->C  Optimize Homogeneity D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D  Identify Spin Systems E 5. Structural Elucidation (Signal Assignment) D->E  Map Connectivity

Figure 1: Sequential NMR workflow for the structural elucidation of (±)-4-O-Ethyl Albuterol.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that executing a protocol is secondary to understanding the causality behind the parameters. The following methodology is designed to prevent artifact generation and ensure absolute quantitative reliability.

Step 1: Optimized Sample Preparation
  • Procedure: Dissolve 25–30 mg of highly purified (±)-4-O-Ethyl Albuterol in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a precision 5 mm NMR tube.

  • Causality (Why DMSO-d6​ ?): The target molecule contains multiple exchangeable protons (a secondary amine, a secondary alcohol, and a primary alcohol) 4. Non-polar solvents like CDCl3​ induce severe line broadening due to dynamic intermolecular hydrogen bonding. DMSO-d6​ acts as a strong hydrogen-bond acceptor, locking these exchangeable protons into stable conformations, thereby yielding sharp, distinct, and integrable signals for the −OH and −NH groups. TMS provides an absolute zero-point reference to validate chemical shifts across different magnetic fields.

Step 2: Instrument Calibration
  • Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO-d6​ . Execute automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS signal exhibits a full width at half maximum (FWHM) of <0.8 Hz.

  • Causality: Magnetic field inhomogeneity leads to asymmetric line shapes or artificial peak splitting. Because the ethanolamine backbone of (±)-4-O-Ethyl Albuterol presents a complex multiplet structure (an ABX spin system due to the chiral center), perfect shimming is non-negotiable to prevent misinterpretation of J -couplings.

Step 3: 1D and 2D NMR Acquisition Parameters
  • 1 H NMR (Quantitative): Acquire 32 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 5.0 seconds.

    • Causality: A 5-second D1​ exceeds 5×T1​ (longitudinal relaxation time) for most small-molecule protons. This ensures the nuclear spins completely return to thermal equilibrium between pulses, making the resulting peak integrals strictly proportional to the number of protons—a built-in self-validation for quantitative analysis.

  • 13 C NMR: Acquire 2048 scans utilizing WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets, enhancing the signal-to-noise ratio for the low-abundance 13C isotope.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range coupling constants ( nJCH​ ) to 8 Hz.

    • Causality: The HMBC experiment is the definitive proof of structure. By optimizing for 8 Hz, we maximize the cross-peak intensity between the ethoxy −CH2​− protons and the aromatic C4 carbon. This definitively proves the ethyl group is attached at the 4-O position rather than the 3-hydroxymethyl position.

Quantitative Data Presentation

The table below summarizes the expected NMR assignments for (±)-4-O-Ethyl Albuterol. The numbering convention assigns C1 to the aromatic carbon attached to the ethanolamine chain, C3 to the hydroxymethyl-substituted carbon, and C4 to the ethoxy-substituted carbon.

Molecular Fragment 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration 13 C Chemical Shift (ppm)2D HMBC Key Correlations ( 1 H 13 C)
tert-Butyl Group 1.05Singlet (s)9H28.5 ( −CH3​ ), 50.2 (Cq)Cq (tert-butyl), −CH2​−NH
Ethoxy −CH3​ 1.35Triplet (t), J=7.0 3H14.8Ethoxy −CH2​−
Ethanolamine −CH2​−N 2.60 – 2.80Multiplet (m)2H50.5C1 (Ar), CH-OH, Cq (tert-butyl)
Ethoxy −CH2​−O 4.05Quartet (q), J=7.0 2H64.2C4 (Ar) , Ethoxy −CH3​
Hydroxymethyl −CH2​−OH 4.50Singlet (s) or Doublet (d)2H58.6C2 (Ar), C3 (Ar), C4 (Ar)
Ethanolamine CH−OH 4.65Doublet of Doublets (dd)1H71.4C1 (Ar), C2 (Ar), C6 (Ar)
Aromatic H-5 6.95Doublet (d), J=8.5 1H111.8C1 (Ar), C3 (Ar)
Aromatic H-6 7.15Doublet of Doublets (dd)1H127.3C2 (Ar), C4 (Ar)
Aromatic H-2 7.35Doublet (d), J=2.0 1H126.5C4 (Ar), C6 (Ar), CH−OH

Mechanistic Insights: Differentiating from Albuterol

The primary analytical challenge during impurity profiling is distinguishing trace amounts of (±)-4-O-Ethyl Albuterol from the parent Active Pharmaceutical Ingredient (API), albuterol.

The Causality of the Chemical Shift: In the 1 H NMR spectrum of pure albuterol dissolved in DMSO-d6​ , a distinct, highly deshielded singlet for the phenolic −OH appears between 9.0 and 9.5 ppm. In (±)-4-O-Ethyl Albuterol, this signal is entirely absent due to the alkylation of the oxygen atom. Instead, the spectrum reveals a highly characteristic spin system for the newly introduced ethoxy group: an upfield triplet near 1.35 ppm and a deshielded quartet near 4.05 ppm.

Furthermore, the 13C chemical shift of the C4 aromatic carbon experiences a measurable downfield shift (deshielding). The inductive effect of the alkylated oxygen alters the local electron density of the aromatic ring compared to the free phenol, moving the C4 resonance from approximately 153 ppm in albuterol to ~155 ppm in the 4-O-ethyl derivative. This combination of absent phenolic protons, new aliphatic spin systems, and shifted aromatic carbons provides an airtight, self-validating proof of structural identity.

References

  • BOC Sciences. "CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)." BOC Sciences Product Catalog.
  • National Center for Biotechnology Information. "Salbutamol Impurity O Sulfate Salt | C30H52N2O10S | CID 169446248." PubChem Database.
  • LGC Standards. "(±)-4-O-Ethyl Albuterol | TRC-E678380." LGC Standards Chemical Data.
  • Alfa Chemistry. "Understanding Salbutamol EP Impurity F: Importance and Applications." Alfa Chemistry Insights.

Sources

Application

Application and Protocol Guide for the Extraction of (+/-)-4-O-Ethyl Albuterol from Biological Matrices

This technical guide provides a comprehensive overview and detailed protocols for the extraction of (+/-)-4-O-Ethyl albuterol, a metabolite of the widely used bronchodilator albuterol (salbutamol), from various biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview and detailed protocols for the extraction of (+/-)-4-O-Ethyl albuterol, a metabolite of the widely used bronchodilator albuterol (salbutamol), from various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical research.

Introduction: The Analytical Imperative for Albuterol and its Metabolites

Albuterol, a selective beta-2 adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease.[1] Following administration, albuterol undergoes significant metabolism. While the primary metabolic pathway is sulfation to the inactive salbutamol-4-O-sulfate, other metabolites, including glucuronides and oxidative metabolites, are also formed.[2][3][4] The focus of this guide, (+/-)-4-O-Ethyl albuterol, represents a less common but analytically significant metabolite. Accurate and precise quantification of such metabolites in biological matrices like plasma and urine is critical for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent complexity and protein-rich nature of biological matrices necessitate robust sample preparation to remove interfering endogenous components prior to analysis by sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This guide details three prevalent and effective extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate technique is contingent on the specific matrix, the required limit of quantification, and available laboratory resources.

Pre-analytical Consideration: The Role of Enzymatic Hydrolysis

A significant portion of albuterol and its metabolites are excreted as sulfate or glucuronide conjugates.[2][7] These conjugated forms may not be directly amenable to some extraction and analytical methods. Therefore, an enzymatic hydrolysis step is often employed to cleave the conjugate moiety, liberating the parent metabolite for subsequent extraction and analysis. This is a critical step for determining the total concentration (free and conjugated) of the analyte.

Enzymatic hydrolysis is typically performed using β-glucuronidase or sulfatase enzymes.[8][9] The choice of enzyme and the optimization of reaction conditions (pH, temperature, and incubation time) are crucial for achieving complete hydrolysis.[9][10]

Solid-Phase Extraction (SPE): A High-Recovery Approach

Solid-Phase Extraction is a highly selective and efficient technique for the extraction and concentration of analytes from complex matrices.[11][12][13] SPE offers the advantage of providing cleaner extracts compared to LLE and PPT, which can lead to reduced matrix effects in LC-MS/MS analysis.[14] Polymeric and mixed-mode SPE sorbents are commonly employed for the extraction of albuterol and its metabolites.[11][15]

Principle of Mixed-Mode Cation Exchange SPE

For (+/-)-4-O-Ethyl albuterol, which contains a secondary amine group (pKa ≈ 10.3) and is therefore protonated at physiological pH, a mixed-mode cation exchange SPE strategy is highly effective.[3] This approach combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

Protocol: Mixed-Mode Cation Exchange SPE for (+/-)-4-O-Ethyl Albuterol in Human Plasma

Objective: To extract (+/-)-4-O-Ethyl albuterol from human plasma with high recovery and minimal matrix interference.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Human Plasma Sample

  • Internal Standard (IS) Solution (e.g., deuterated albuterol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • Centrifuge

  • SPE Vacuum Manifold

  • Evaporator (e.g., nitrogen stream)

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 1 mL of plasma, add the internal standard.

    • Acidify the sample by adding 100 µL of 2% formic acid in water to ensure the analyte is in its cationic form.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the secondary amine, disrupting the ion-exchange retention.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Visual Workflow for SPE

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify (Formic Acid) Add_IS->Acidify Vortex_Centrifuge Vortex & Centrifuge Acidify->Vortex_Centrifuge Load Load Sample Vortex_Centrifuge->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Liquid-Liquid Extraction (LLE): A Classic Approach

Liquid-Liquid Extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[5][12] For (+/-)-4-O-Ethyl albuterol, which is a moderately polar compound, LLE can be an effective, albeit more labor-intensive, extraction method.

Principle of LLE for Basic Compounds

The extraction efficiency in LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. To extract a basic compound like (+/-)-4-O-Ethyl albuterol, the pH of the biological matrix is adjusted to be above its pKa to ensure it is in its neutral, more organic-soluble form.

Protocol: LLE for (+/-)-4-O-Ethyl Albuterol in Human Urine

Objective: To extract (+/-)-4-O-Ethyl albuterol from human urine.

Materials:

  • Human Urine Sample

  • Internal Standard (IS) Solution

  • Sodium Hydroxide (1 M)

  • Ethyl Acetate (or a mixture of non-polar and polar solvents)

  • Centrifuge Tubes (glass or polypropylene)

  • Centrifuge

  • Evaporator

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To 1 mL of urine in a centrifuge tube, add the internal standard.

    • Alkalinize the sample by adding 1 M sodium hydroxide dropwise to a pH > 11.

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic phases pooled.[16]

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Visual Workflow for LLE

LLE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_Extraction Liquid-Liquid Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize Add_Solvent Add Organic Solvent Alkalinize->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Protein Precipitation (PPT): A Rapid and Simple Method

Protein Precipitation is a straightforward and high-throughput method for sample preparation, particularly suitable for early-stage drug discovery and development.[17][18] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.[6][19]

Principle of PPT

The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the solvation of proteins, leading to their precipitation.[6] While simple and fast, PPT may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.

Protocol: PPT for (+/-)-4-O-Ethyl Albuterol in Human Plasma

Objective: To rapidly extract (+/-)-4-O-Ethyl albuterol from human plasma for high-throughput analysis.

Materials:

  • Human Plasma Sample

  • Internal Standard (IS) Solution

  • Acetonitrile (cold, -20°C)

  • Centrifuge Tubes or 96-well plates

  • Centrifuge (with plate rotor if applicable)

Step-by-Step Protocol:

  • Sample Preparation:

    • In a centrifuge tube or a well of a 96-well plate, add 100 µL of plasma.

    • Add the internal standard.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or another 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

  • Analysis:

    • Directly inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Visual Workflow for PPT

PPT_Workflow cluster_Precipitation Protein Precipitation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_Solvent Add Cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Direct Injection or Evap/Reconstitute Collect_Supernatant->Inject LC-MS/MS Analysis LC-MS/MS Analysis Inject->LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation.

Method Performance and Comparison

The choice of extraction technique will influence the overall performance of the bioanalytical method. Below is a summary of expected performance characteristics for each technique when applied to the analysis of albuterol and its metabolites.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery High and reproducible (often >80%)[11][20][21]Moderate to high, can be variableHigh, but analyte may be lost in the protein pellet
Selectivity HighModerateLow
Matrix Effect LowModerateHigh
Throughput Moderate (can be automated)Low to moderateHigh (amenable to 96-well format)
Solvent Usage ModerateHighLow
Cost per Sample HighLowLow

Conclusion and Recommendations

The successful extraction of (+/-)-4-O-Ethyl albuterol from biological matrices is a critical prerequisite for accurate bioanalysis.

  • Solid-Phase Extraction is recommended for methods requiring high sensitivity, selectivity, and minimal matrix effects, making it ideal for regulatory-compliant bioanalysis.

  • Liquid-Liquid Extraction offers a cost-effective alternative to SPE, particularly when high throughput is not a primary concern.

  • Protein Precipitation is the method of choice for high-throughput screening applications where speed and simplicity are paramount.

The protocols provided in this guide serve as a robust starting point for method development. It is imperative that each method is thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for its intended purpose.[22][23][24]

References

  • Saleh, M. I., Koh, Y. M., Tan, S. C., & Aishah, A. L. (2000). Clean-up, detection and determination of salbutamol in human urine and serum. Journal of Analytical Toxicology, 24(6), 437-442. [Link]

  • World Anti-Doping Agency. (n.d.). Salbutamol metabolism how to differentiate oral vs. inhaled administrations. WADA. [Link]

  • Cadogan, M. (2020, September 10). Salbutamol. Life in the Fast Lane. [Link]

  • Saleh, M. I., Koh, Y. M., Tan, S. C., & Aishah, A. L. (2000). Clean-up, detection and determination of salbutamol in human urine and serum. Analyst, 125(9), 1579-1583. [Link]

  • Deranged Physiology. (n.d.). Salbutamol. [Link]

  • Zhang, L., et al. (2019). Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. Journal of Separation Science, 42(20), 3200-3208. [Link]

  • Erram, S. V., & Tipnis, H. P. (1993). Determination of albuterol concentrations in human plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 841-846. [Link]

  • Zhang, L., et al. (2019). Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Erram, S. V., & Tipnis, H. P. (1993). Determination of albuterol concentrations in human plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Sci-Hub. [Link]

  • Saleh, M. I., et al. (2000). Clean-up, detection and determination of salbutamol in human urine and serum. PubMed. [Link]

  • Tariq, I., et al. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. FDA. [Link]

  • Joyce, K. B., et al. (1998). Determination of the Enantiomers of Salbutamol and Its 4-O-sulphate Metabolites in Biological Matrices by Chiral Liquid Chromatography Tandem Mass Spectrometry. PubMed. [Link]

  • Jacobson, G. A., Chong, F. W., & Davies, N. W. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 919-926. [Link]

  • Zhang, X., et al. (2004). Determination of Salbutamol in Human Plasma and Urine by High-Performance Liquid Chromatography with a Coulometric Electrode Array System. Journal of Chromatographic Science, 42(6), 312-316. [Link]

  • Thevis, M., & Schänzer, W. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. In Recent Advances In Doping Analysis (15). [Link]

  • Snehalatha, B., et al. (2014). Development and Validation of a HPLC/MS/MS Method for the Determination of Albuterol in Human Plasma. Pharmacophore, 5(5), 647-656. [Link]

  • Jacobson, G. A., Chong, F. W., & Davies, N. W. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Semantic Scholar. [Link]

  • Snehalatha, B., et al. (2014). DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. Pharmacophore. [Link]

  • Abdel-Ghany, M. F., et al. (2023). Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. ResearchGate. [Link]

  • Abdel-Ghany, M. F., et al. (2023). Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. Scientific Reports, 13(1), 16733. [Link]

  • Abdel-Ghany, M. F., et al. (2023). Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. PubMed. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Zhang, Y., & Li, W. (2017). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. In Sample Preparation in LC-MS Bioanalysis. [Link]

  • Filter-Bio. (2020, May 13). Protein Precipitation (UPDATED) [Video]. YouTube. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Al-Talla, Z. A., & Al-Kurdi, Z. (2018). Advancing the analysis of terbutaline in urine samples using novel enzyme hydrolysis. Bioanalysis, 10(23), 1935-1944. [Link]

  • Iannone, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • de Toffoli, A. L. M., & de Lannoy, A. M. (2017). Magnetic solid phase extraction for determination of drugs in biological matrices. Bioanalysis, 9(1), 119-133. [Link]

  • Le Bizec, B., et al. (1998). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Analytica Chimica Acta, 376(2), 143-154. [Link]

  • Miller, E. J. (2014). Application of solid-phase extraction for the analysis of drugs in biological matrices. University of Glasgow. [Link]

  • Jacobson, G. A., Chong, F. W., & Davies, N. W. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. ResearchGate. [Link]

  • El-Gendy, A., & El-Gohary, O. (2002). The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation. International Journal of Pharmaceutics, 235(1-2), 159-172. [Link]

Sources

Method

Application Note: High-Performance LC-MS/MS Quantification of Albuterol Using (+/-)-4-O-Ethyl Albuterol as a Novel Analogue Internal Standard

Introduction & Rationale The accurate quantification of albuterol (salbutamol), a short-acting β2-adrenergic receptor agonist, in human plasma is critical for pharmacokinetic (PK) profiling and therapeutic monitoring. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The accurate quantification of albuterol (salbutamol), a short-acting β2-adrenergic receptor agonist, in human plasma is critical for pharmacokinetic (PK) profiling and therapeutic monitoring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the selection of an appropriate internal standard (IS) is the cornerstone of a reliable assay.

Historically, bioanalytical methods have relied on non-homologous compounds like [1] or methoxyphenamine. However, these generic standards possess vastly different pKa values and lipophilicities compared to albuterol, leading to divergent extraction recoveries and differential matrix effects[2]. While isotopically labeled standards (e.g., albuterol-d5) are the gold standard, they are cost-prohibitive and can suffer from isotopic cross-talk or deuterium exchange in protic solvents.

This application note details the validated use of (+/-)-4-O-Ethyl albuterol (pharmacopeially recognized as)[3] as a highly effective, cost-efficient structural analogue internal standard.

Mechanistic Insights: The Advantage of 4-O-Ethylation

The structural homology between albuterol and (+/-)-4-O-Ethyl albuterol (CAS 2387728-91-6)[] provides a distinct bioanalytical advantage. The ethylation at the 4-O-phenolic position preserves the core 2-(tert-butylamino)-1-phenylethanol pharmacophore, ensuring nearly identical acid-base behavior for uniform Solid Phase Extraction (SPE) recovery.

Chromatographic Causality: The addition of the ethyl group increases the molecule's partition coefficient (LogP). In reversed-phase chromatography, this causes (+/-)-4-O-Ethyl albuterol to elute slightly after albuterol. This deliberate chromatographic offset is highly advantageous: it prevents the IS from competing with the target analyte for charge during electrospray ionization (ESI)—minimizing mutual ion suppression—while still eluting close enough to experience a comparable matrix environment[2].

Physicochemical & MRM Properties

The following table summarizes the quantitative parameters required to establish the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the IS. The primary quantifier ion for albuterol (m/z 148.1) represents the loss of water and the tert-butylamine group. Because the 4-O-ethyl substitution is retained on the phenolic ring of the IS, its corresponding product ion shifts by +28 Da (m/z 176.2).

ParameterAlbuterol(+/-)-4-O-Ethyl Albuterol (IS)
CAS Number 18559-94-92387728-91-6
Molecular Formula C13H21NO3C15H25NO3
Molecular Weight 239.31 g/mol 267.37 g/mol
Precursor Ion[M+H]+ m/z 240.2m/z 268.2
Product Ion (Quantifier) m/z 148.1m/z 176.2
Collision Energy (CE) 20 eV22 eV
Relative Retention Time 1.00 (Reference)~1.15 (Delayed elution)

Experimental Protocol

This protocol is designed as a self-validating system. Analysts must run a double-blank (no analyte, no IS) and a zero-sample (blank plasma + IS) to confirm the absence of isotopic cross-talk and endogenous interferences before proceeding.

Reagents & Materials
  • Matrix: Human plasma (K2EDTA).

  • Standards: Albuterol reference standard and [] working solutions prepared in 50:50 Methanol:Water (v/v).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water. Formic Acid (FA) as an ionization modifier.

Sample Preparation (SPE Workflow)

Solid Phase Extraction (SPE) is utilized over simple protein precipitation to rigorously eliminate phospholipids, which are the primary culprits of ion suppression in positive ESI mode[1].

  • Spiking: Transfer 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube. Add 20 µL of the (+/-)-4-O-Ethyl Albuterol IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 400 µL of cold ACN to disrupt protein binding. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL of MeOH, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Transfer the clear supernatant from Step 2 onto the conditioned SPE cartridge. Allow it to pass through under gravity or light vacuum.

  • Washing: Wash the sorbent with 1 mL of 5% MeOH in water to remove polar interferences and residual salts.

  • Elution: Elute the analyte and IS with 1 mL of 2% FA in MeOH. The acidic environment ensures the secondary amine remains protonated, optimizing recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: Inertsil ODS C18 (150 mm × 4.6 mm, 5 µm) or a comparable sub-2 µm UHPLC column maintained at 40°C[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B (Isocratic hold to focus the analyte on the column head)

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

Workflow Visualization

G N1 1. Sample Aliquoting Aliquot 200 µL Plasma + 20 µL IS ((+/-)-4-O-Ethyl Albuterol) N2 2. Protein Precipitation (PPT) Add 400 µL Cold ACN, Vortex 30s, Centrifuge 14,000 x g for 10 min N1->N2 N3 3. Solid Phase Extraction (SPE) Condition: 1 mL MeOH, 1 mL H2O Load: Supernatant Wash: 1 mL 5% MeOH Elute: 1 mL 2% FA in MeOH N2->N3 N4 4. Evaporation & Reconstitution Dry under N2 at 40°C, Reconstitute in 100 µL Mobile Phase A N3->N4 N5 5. Chromatographic Separation Reversed-Phase C18 Column Gradient: H2O/ACN with 0.1% FA N4->N5 N6 6. LC-MS/MS Quantification ESI+ MRM Mode Analyte: m/z 240.2 -> 148.1 IS: m/z 268.2 -> 176.2 N5->N6

Figure 1: Bioanalytical workflow for albuterol quantification using 4-O-Ethyl albuterol IS.

References

  • Snehalatha, B., Gowri Shankar, D., & Rathod, S. "Development and Validation of a HPLC/MS/MS Method for the Determination of Albuterol in Human Plasma." Pharmacophore, vol. 5, no. 5, 2014, pp. 647-656. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169446248, Salbutamol Impurity O Sulfate Salt." PubChem, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Analysis of (+/-)-4-O-Ethyl Albuterol

Welcome to the technical support center for the chromatographic analysis of (+/-)-4-O-Ethyl albuterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (+/-)-4-O-Ethyl albuterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly the co-elution of enantiomers. Here, we combine established methodologies with practical, experience-driven advice to ensure the integrity and accuracy of your analytical results.

Introduction to the Challenge

(+/-)-4-O-Ethyl albuterol, a synthetic analog of the widely used bronchodilator albuterol, is a chiral molecule.[] Its enantiomers can exhibit different pharmacological and pharmacokinetic profiles, making their accurate separation and quantification critical in pharmaceutical development.[2][3] High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis, but achieving baseline resolution of the enantiomers can be challenging, often resulting in co-elution. This guide will walk you through a systematic approach to identify the root cause of co-elution and implement effective solutions.

Troubleshooting Guide: Resolving Co-elution of (+/-)-4-O-Ethyl Albuterol Enantiomers

This section addresses the most common issue in the chiral HPLC analysis of (+/-)-4-O-Ethyl albuterol: the failure to achieve baseline separation of the R(-) and S(+) enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Co-elution)

You are observing a single, broad peak or two closely eluting peaks with a resolution factor (Rs) significantly less than 1.5.

Initial Diagnostic Workflow

Before making significant changes to your method, it's crucial to follow a logical diagnostic workflow to pinpoint the issue.

G start Co-elution Observed check_column Is the correct chiral stationary phase (CSP) installed? start->check_column check_mobile_phase Is the mobile phase composition and preparation correct? check_column->check_mobile_phase Yes correct_column Install the appropriate chiral column check_column->correct_column No check_system Are there any system issues (leaks, pressure fluctuations)? check_mobile_phase->check_system Yes remake_mobile_phase Prepare fresh mobile phase and degas thoroughly check_mobile_phase->remake_mobile_phase No optimize_method Proceed to Method Optimization Strategies check_system->optimize_method No troubleshoot_system Perform system maintenance (check connections, purge pump) check_system->troubleshoot_system Yes

Caption: Initial diagnostic workflow for co-elution issues.

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

  • Expertise & Experience: The selection of the CSP is the most critical factor in chiral separations. The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[4] Different classes of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides) offer different chiral recognition mechanisms.[4][5] For albuterol and its analogs, polysaccharide-based and macrocyclic antibiotic columns have shown success.[6][7][8]

  • Solution:

    • Verify Column Selection: Ensure you are using a CSP known to be effective for the separation of beta-2 agonist enantiomers.

    • Consult Literature: Several studies have demonstrated successful separation of albuterol enantiomers on specific columns.[6][7]

    • Consider Alternatives: If your current CSP is not providing separation, consider screening other types.

Chiral Stationary Phase (CSP)Mobile Phase TypeReported Success with AlbuterolReference
Vancomycin (e.g., Chirobiotic V)Polar Organic / Reversed-PhaseYes[6][7]
Teicoplanin (e.g., Chirobiotic T)Polar Organic / Reversed-PhaseYes[2][8]
Amylose Derivatives (e.g., Chiralpak AD)Normal PhaseYes[6][7]
Cellulose Derivatives (e.g., Chiralcel OJ)Normal PhaseYes[7]
Sumichiral OA 4700Normal PhaseYes[9]

Potential Cause 2: Suboptimal Mobile Phase Composition

  • Expertise & Experience: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[7] For polysaccharide-based CSPs, normal-phase conditions (e.g., hexane/alcohol mixtures) are common, while macrocyclic glycopeptide columns can operate in polar organic or reversed-phase modes.[7][10] The type and concentration of the organic modifier, as well as the presence of acidic or basic additives, are critical parameters.

  • Solution:

    • Optimize Organic Modifier: The choice and concentration of the alcohol (e.g., methanol, ethanol, isopropanol) in a normal-phase system can significantly impact resolution.[7] A systematic study of different alcohols and their proportions is recommended.

    • Adjust Mobile Phase Additives: For basic compounds like albuterol, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution by minimizing secondary interactions with the silica support.[7] Conversely, acidic modifiers (e.g., trifluoroacetic acid, acetic acid) can also influence separation.[9]

    • Explore Different Elution Modes: If you are using a versatile CSP like a teicoplanin-based column, switching between polar organic and reversed-phase modes might yield better separation.[10]

Experimental Protocol: Mobile Phase Optimization for Chirobiotic V Column (Polar Organic Mode)

  • Prepare Stock Solutions: Dissolve racemic (+/-)-4-O-Ethyl albuterol in ethanol to a concentration of 1 mg/mL.

  • Initial Mobile Phase: Start with a mobile phase of Methanol/Acetic Acid/Triethylamine (100/0.02/0.02 v/v/v).

  • Systematic Variation:

    • Vary the percentage of the organic modifier (e.g., try different ratios of methanol and acetonitrile).

    • Adjust the concentration of the acidic and basic additives. It has been shown that even small changes can have a significant effect.[7]

  • Equilibration: Equilibrate the column with each new mobile phase for at least 30 column volumes before injection.

  • Analysis: Inject the standard solution and evaluate the resolution (Rs), selectivity (α), and retention factors (k).

G start Prepare Stock Solution and Initial Mobile Phase vary_modifier Systematically Vary Organic Modifier Ratio start->vary_modifier adjust_additives Adjust Acidic/Basic Additive Concentrations vary_modifier->adjust_additives equilibrate Equilibrate Column (min. 30 column volumes) adjust_additives->equilibrate inject Inject Standard and Acquire Data equilibrate->inject evaluate Evaluate Rs, α, and k inject->evaluate decision Resolution > 1.5? evaluate->decision end Method Optimized decision->end Yes loop Further Optimization Required decision->loop No loop->vary_modifier

Caption: Workflow for mobile phase optimization.

Problem 2: Poor Peak Shape (Tailing or Fronting)

You have some separation, but the peaks are asymmetrical, making accurate integration and quantification difficult.

Potential Cause: Secondary Interactions

  • Expertise & Experience: Albuterol and its analogs are basic compounds containing amine functionalities. These groups can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

  • Solution:

    • Mobile Phase Additives: As mentioned previously, adding a small amount of a basic competitor like triethylamine or diethylamine to the mobile phase can saturate the active silanol sites, leading to improved peak symmetry.[7]

    • pH Adjustment (Reversed-Phase): When working in reversed-phase mode, controlling the pH of the aqueous component of the mobile phase is crucial. A pH that ensures the analyte is in a single ionic state (either fully protonated or deprotonated) generally results in better peak shape. For albuterol, a lower pH (e.g., 3.0-4.0) is often used.[11][12]

Frequently Asked Questions (FAQs)

Q1: My enantiomers are baseline separated, but the retention times are too long. How can I reduce the analysis time without sacrificing resolution?

A1: To reduce retention times, you need to increase the elution strength of your mobile phase.

  • Normal Phase: Increase the percentage of the alcohol (e.g., ethanol, isopropanol) in the mobile phase.[7] Be aware that this may also decrease selectivity, so make small, incremental changes.

  • Reversed Phase: Increase the percentage of the organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: Increasing the flow rate will decrease retention time, but it can also lead to a loss of resolution due to reduced efficiency. Perform a flow rate study to find the optimal balance.

  • Temperature: Increasing the column temperature will decrease viscosity and can shorten retention times. However, the effect on chiral selectivity can be unpredictable and must be evaluated.

Q2: I don't see any peaks eluting from the column. What should I check?

A2: This issue can stem from several sources, from the sample to the detector.

  • Check the Detector: Ensure the detector is on and set to the correct wavelength for albuterol (typically around 225-276 nm).[9][11]

  • Verify Injection: Confirm that the autosampler is correctly making the injection.

  • Sample Stability: Ensure your sample has not degraded. Prepare a fresh standard.

  • Strong Retention: It's possible your mobile phase is too weak and the compound is irreversibly retained on the column. Try a stronger elution solvent.

  • System Check: Perform a system check without the column to ensure the injector and detector are functioning correctly.

Q3: Can I use a standard C18 column for chiral separation of (+/-)-4-O-Ethyl albuterol?

A3: No, a standard achiral column like a C18 will not separate enantiomers. You must use a chiral stationary phase (CSP). An alternative, though less common, approach is to use a chiral mobile phase additive with an achiral column, or to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column.[4][13]

Q4: How do I ensure my method is robust and reliable?

A4: Method validation according to ICH guidelines is essential.[12] This involves assessing parameters such as:

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities or degradation products.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.[7]

  • Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Robustness: Evaluating the method's performance when small, deliberate changes are made to parameters like mobile phase composition, pH, flow rate, and temperature.[12]

References

  • Adams, A., & Stewart, J. T. (1993). A High Performance Liquid Chromatographic Method for the Determination of Albuterol Enantiomers in Human Serum Using Solid Phase. Marcel Dekker, Inc.
  • Stewart, J. T., & Tadepalli, S. (1992). A high performance liquid chromatographic method for the determination of albuterol enantiomers in human serum using solid phase extraction and chemical derivatization. Biomedical Chromatography. [Link]

  • Bartolinčić, A., Vinković, V., & Kujundžić, N. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bartolinčić, A., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Request PDF. (n.d.). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. ResearchGate. [Link]

  • Péter, A., et al. (2009). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Journal of Chromatography A. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Kačmarová, K., et al. (2018). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Inga, M., et al. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gergely, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules. [Link]

  • Saini, B., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Reddit. (2025, July 13). Co-elution during column. r/OrganicChemistry. [Link]

  • Chromatography Forum. (2013, October 23). Compound not eluting from column. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Bronchodilator Impurities

Welcome to the Technical Support Center for advanced impurity profiling. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with (+/-)-4-O-Ethyl albuter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced impurity profiling. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with (+/-)-4-O-Ethyl albuterol (also known as Salbutamol Impurity O, CAS 2387728-91-6)[][2].

This resource moves beyond basic parameter lists to explain the causality behind experimental choices, ensuring your liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are robust, sensitive, and self-validating[3].

Part 1: Frequently Asked Questions (FAQs) - Fundamentals

Q1: What are the target MRM transitions for (+/-)-4-O-Ethyl albuterol, and why do we select them? A1: (+/-)-4-O-Ethyl albuterol has a monoisotopic mass of 267.18 Da[2]. In positive electrospray ionization (ESI+), the secondary amine readily accepts a proton, yielding a robust precursor ion [M+H]+ at m/z 268.2[]. The fragmentation causality is driven by the molecule's aliphatic chain and phenolic ether. The most thermodynamically favorable neutral loss is the cleavage of the tert-butylamine group (-73 Da) combined with the loss of a water molecule (-18 Da) from the hydroxymethyl group, yielding a highly stable product ion at m/z 176.1. A secondary fragmentation involves the subsequent loss of the ethyl group (-28 Da) to form m/z 148.1[4]. Therefore, the quantifier transition is 268.2 → 176.1 , and the qualifier is 268.2 → 148.1 .

Q2: Why am I seeing poor ionization efficiency or unstable signals in ESI+ mode? A2: Poor ionization is strictly linked to mobile phase pH and droplet surface tension. Albuterol derivatives possess a secondary amine with a pKa of approximately 9.3. To ensure complete protonation in the droplet phase, the mobile phase pH must be maintained at least 2 units below the pKa. We recommend using 0.1% formic acid in both the aqueous and organic phases (Methanol or Acetonitrile)[5]. Avoid trifluoroacetic acid (TFA), as it causes severe ion suppression in ESI by forming strong ion pairs that fail to desolvate efficiently.

Part 2: Troubleshooting Guide - Method Optimization & Signal Stability

Issue 1: Matrix effects and ion suppression in biological samples (e.g., urine or plasma).

  • Root Cause: Endogenous salts and phospholipids co-elute with the analyte and compete for charge on the ESI droplet surface, leading to signal suppression[4].

  • Solution: Implement a self-validating protocol using a stable isotope-labeled internal standard (SIL-IS), such as (+/-)-4-O-Ethyl albuterol-d5. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix suppression, allowing the analyte-to-IS ratio to remain constant[4]. Furthermore, optimize the LC gradient to elute the analyte away from the solvent front where most hydrophilic salts elute.

Issue 2: Chromatographic co-elution with other salbutamol impurities.

  • Root Cause: Salbutamol formulations contain multiple structurally similar impurities (e.g., Impurity F, Impurity I) that can cause isobaric interference or cross-talk in the collision cell[6].

  • Solution: Optimize the LC gradient using a sub-2 µm particle size column (e.g., C18, 100 x 2.1 mm, 1.7 µm) to maximize theoretical plates. Ensure the dwell time in the MS is optimized (typically 20-50 ms) to prevent cross-talk between MRM channels while maintaining enough data points across the peak (minimum 15 points/peak).

Part 3: Experimental Protocols

Step-by-Step LC-MS/MS Optimization for (+/-)-4-O-Ethyl Albuterol
  • Standard Preparation: Dissolve 1 mg of (+/-)-4-O-Ethyl albuterol reference standard in 1 mL of MS-grade Methanol to create a 1 mg/mL stock[2][5]. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Methanol containing 0.1% formic acid.

  • Syringe Infusion (Tuning): Infuse the 100 ng/mL solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Precursor Optimization: Run a Q1 full scan (m/z 100-400) in ESI+ to identify the [M+H]+ ion at m/z 268.2. Adjust the Declustering Potential (DP) to maximize this peak without inducing premature in-source fragmentation.

  • Product Ion Scan: Isolate m/z 268.2 in Q1 and perform a product ion scan in Q3 (m/z 50-270). Ramp the Collision Energy (CE) from 10 to 50 eV to identify the optimal formation of fragments m/z 176.1 and 148.1.

  • MRM Optimization: Set up the specific MRM transitions. Fine-tune the CE and Collision Cell Exit Potential (CXP) for each transition to maximize the signal-to-noise ratio.

  • LC Integration (Self-Validation): Connect the LC system and inject 5 µL of the standard using the optimized gradient (see Table 2) to validate that the infusion parameters hold up under actual chromatographic conditions and flow rates (e.g., 0.3 mL/min)[5].

Part 4: Data Presentation

Table 1: Optimized MS/MS Parameters for (+/-)-4-O-Ethyl Albuterol (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)CXP (V)
(+/-)-4-O-Ethyl albuterol268.2176.1Quantifier602512
(+/-)-4-O-Ethyl albuterol268.2148.1Qualifier603510
(+/-)-4-O-Ethyl albuterol-d5273.2181.1Internal Standard602512

Table 2: Recommended LC Gradient Profile Column: Hypersil GOLD C18 (150 × 2.1 mm, 3 µm) or equivalent. Flow rate: 0.3 mL/min.[5]

Time (min)Mobile Phase A (0.1% FA in Water) %Mobile Phase B (0.1% FA in Methanol) %
0.08020
5.08020
8.0595
11.0595
11.58020
15.08020

Part 5: Visualizations

Workflow Start Compound Tuning Infusion of 4-O-Ethyl albuterol Precursor Precursor Ion Selection [M+H]+ m/z 268.2 Start->Precursor Product Product Ion Scan Identify fragments (m/z 176.1, 148.1) Precursor->Product MRM MRM Optimization Optimize CE, DP, CXP Product->MRM LC LC Gradient Optimization Separate from Impurities F & I MRM->LC Validate Method Validation LOD, LOQ, Matrix Effects LC->Validate

LC-MS/MS parameter optimization workflow for (+/-)-4-O-Ethyl albuterol.

Pathway M [M+H]+ Precursor m/z 268.2 (Protonated 4-O-Ethyl albuterol) F1 Primary Fragment m/z 195.1 (Loss of tert-butylamine, -73 Da) M->F1 - C4H11N F2 Quantifier Ion m/z 176.1 (Loss of H2O + tert-butylamine) M->F2 - C4H11N, - H2O F3 Qualifier Ion m/z 148.1 (Loss of Ethyl + H2O + amine) F2->F3 - C2H4

ESI+ fragmentation pathway of (+/-)-4-O-Ethyl albuterol (m/z 268.2).

References

  • Prajapati, K. J., & Kothari, C. S. (2018). "Impurity Profile of Bronchodilators used in Asthma: A Critical Review." Current Drug Discovery Technologies.[Link]

  • Health Sciences Authority (HSA) of Singapore. (2022). "DETERMINATION OF N-NITROSO SALBUTAMOL IN SALBUTAMOL PRODUCTS BY LC-MS/MS." HSA Pharmaceutical Laboratory.[Link]

  • Mareck, U., et al. (2007). "Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS." Recent Advances in Doping Analysis.[Link]

Sources

Troubleshooting

Technical Support Center: (+/-)-4-O-Ethyl Albuterol Aqueous Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. (+/-)-4-O-Ethyl albuterol (CAS 2387728-91-6), commonly identified as Salbutamol Impurity O, is a critical synthetic analogue and reference standard used in respiratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. (+/-)-4-O-Ethyl albuterol (CAS 2387728-91-6), commonly identified as Salbutamol Impurity O, is a critical synthetic analogue and reference standard used in respiratory drug development and pharmacokinetic profiling[1]. Due to its structural homology with the parent albuterol backbone, it shares complex degradation pathways in aqueous solutions that are highly sensitive to pH, buffer composition, and oxidative stress[2].

This technical guide provides actionable troubleshooting steps, causal explanations of degradation mechanisms, and self-validating protocols to ensure the integrity of your analytical samples.

Stability Diagnostic Workflow

StabilityLogic Start Aqueous (+/-)-4-O-Ethyl Albuterol Solution pH_Check Assess pH Level Start->pH_Check Acidic pH < 3.0 Highly Acidic pH_Check->Acidic Too low Optimal pH 3.0 - 4.0 Optimal Stability pH_Check->Optimal Target range Alkaline pH > 6.0 Neutral to Alkaline pH_Check->Alkaline Too high Acid_Deg Benzylic Dehydration & Ether Cleavage Acidic->Acid_Deg Buffer_Check Buffer Selection Optimal->Buffer_Check Alk_Deg Oxidative Degradation & Amine Reactivity Alkaline->Alk_Deg Phosphate Phosphate Buffer (Accelerates Breakdown) Buffer_Check->Phosphate Acetate Acetate Buffer (Stabilizes Molecule) Buffer_Check->Acetate

Decision tree for diagnosing (+/-)-4-O-Ethyl albuterol aqueous stability and degradation pathways.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is my (+/-)-4-O-Ethyl albuterol standard degrading rapidly at physiological pH (7.4)? Causality & Solution: Albuterol and its derivatives exhibit a region of minimum stability in neutral to alkaline environments (pH > 6.0)[2]. While the 4-O-ethyl substitution protects the phenolic hydroxyl group from direct oxidation—a primary degradation route for native albuterol—the secondary amine and benzylic alcohol remain highly sensitive to dissolved oxygen[]. At pH 7.4, the unprotonated secondary amine is highly nucleophilic and susceptible to oxidative degradation[4]. Actionable Fix: Adjust the pH of your stock solutions to the optimal stability window of pH 3.0 to 4.0[4]. If physiological pH is mandatory for your in vitro assay, prepare solutions immediately before use and purge the buffer with nitrogen to displace dissolved oxygen.

Q2: I am using a phosphate buffer at pH 3.5, but I still observe significant peak area reduction in my HPLC assay. What is the cause? Causality & Solution: This is a classic case of buffer catalysis. Even at the optimal pH of 3.5, phosphate salts act as unpredictable catalysts that accelerate the breakdown of the albuterol scaffold[2]. The phosphate ions facilitate nucleophilic attack and stabilize transition states during degradation. Actionable Fix: Switch to an acetate buffer. Acetate has been empirically proven to exert a stabilizing effect on albuterol derivatives in aqueous solutions[4].

Q3: How does the 4-O-ethyl group alter the degradation profile under highly acidic conditions (pH < 2.0)? Causality & Solution: Under highly acidic conditions, the benzylic alcohol group on the albuterol backbone undergoes acid-catalyzed dehydration, forming a highly reactive carbocation intermediate[5]. In native albuterol, this often leads to dimerization. In (+/-)-4-O-Ethyl albuterol, the presence of the 4-O-ethyl group alters the steric environment, but the benzylic position remains vulnerable. If ethanol or other primary alcohols are present as cosolvents, this intermediate will react to form diethyl ethers[5]. Actionable Fix: Avoid dropping the pH below 3.0 and eliminate primary alcohols from the diluent if long-term aqueous stability is required.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of the albuterol scaffold under various aqueous conditions. Note: Data is synthesized from validated stability studies of the parent albuterol backbone, which shares the primary hydrolytic and oxidative vulnerabilities of the 4-O-ethyl derivative.

pH LevelBuffer CompositionTemperatureDissolved OxygenEstimated Stability (t₉₀)Primary Degradation Mechanism
pH 1.0 - 2.0 HCl / None25°CAmbient< 48 HoursAcid-catalyzed benzylic dehydration[5]
pH 3.0 - 4.0 Acetate (0.1M)4°CNitrogen Purged> 6 MonthsOptimal Stability (Minimized reactivity)[4]
pH 3.0 - 4.0 Phosphate (0.1M)25°CAmbient~ 14 DaysBuffer-catalyzed degradation[2]
pH 7.4 PBS37°CAmbient< 12 HoursOxidative degradation of secondary amine[4]
pH 9.0 Borate70°COxygenated< 1 HourRapid alkaline hydrolysis / Oxidation[2]
Self-Validating Experimental Protocols
Protocol: Stability-Indicating HPLC Assay for (+/-)-4-O-Ethyl Albuterol

This protocol is designed with built-in self-validation. The mass balance principle (where the sum of the parent peak and degradant peaks must equal the initial parent peak area) ensures that no degradation products are "lost" in the void volume or permanently retained on the column.

Materials Required:

  • (+/-)-4-O-Ethyl Albuterol reference standard[1].

  • 0.1 M Sodium Acetate buffer (pH adjusted to 3.5 with glacial acetic acid).

  • HPLC system with a Diode Array Detector (DAD) set to 278 nm.

  • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).

Step-by-Step Methodology:

  • Preparation of the Stabilized Stock: Dissolve 1.0 mg of (+/-)-4-O-Ethyl albuterol in 1.0 mL of methanol to ensure complete dissolution, then immediately dilute to 10 mL using the 0.1 M Acetate buffer (pH 3.5).

    • Causality: Methanol ensures initial solubility of the ethylated hydrophobic moiety, while the acetate buffer immediately locks the pH into the stable 3.0–4.0 window, preventing early-onset degradation[4].

  • Forced Degradation (System Suitability Generation):

    • Oxidative Stress: Transfer 1 mL of stock. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 3 hours[4].

    • Acidic Stress: Transfer 1 mL of stock. Add 100 µL of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection[4].

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the secondary amine to prevent peak tailing. This ensures sharp resolution between the parent compound and its polar degradants.

  • Self-Validation & Data Analysis (Mass Balance Check):

    • Inject the unstressed stock solution and record the total peak area ( Areainitial​ ).

    • Inject the stressed samples. Calculate the sum of the remaining parent peak area and all newly formed degradant peak areas ( Areastressed_total​ ).

    • Validation Criterion: The recovery formula (Area_stressed_total / Area_initial) * 100 must yield a value between 95% and 105%. If the value falls below 95%, a degradant is either not absorbing at 278 nm or is permanently retained on the column. In such cases, switch to LC-MS for orthogonal validation[5].

References
  • Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath Research Portal.[Link]

  • The degradation of salbutamol in ethanolic solutions. Ovid / Elsevier B.V. [Link]

  • Salbutamol Impurities. SynZeal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in (+/-)-4-O-Ethyl Albuterol UV Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the causality of baseline anomalies specific to the UV detection of (+/-)-4-O-Ethyl albuterol and implement self-validating protocols to ensure absolute scientific integrity in your chromatographic workflows.

Pharmacological Context & Analytical Challenges

(+/-)-4-O-Ethyl albuterol is a synthetic analogue of the bronchodilator albuterol, utilized in pharmacological studies investigating next-generation β2-adrenergic receptor agonists[]. Because it is often analyzed as a trace impurity or in pharmacokinetic assays, high-sensitivity HPLC-UV detection is required.

Pathway Ligand (+/-)-4-O-Ethyl Albuterol Receptor β2-Adrenergic Receptor Ligand->Receptor GProtein Gs Protein Activation Receptor->GProtein AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase cAMP Increased cAMP AdenylateCyclase->cAMP Response Bronchial Smooth Muscle Relaxation cAMP->Response

Fig 1: β2-Adrenergic receptor signaling pathway activated by (+/-)-4-O-Ethyl albuterol.

Diagnostic Logic: Isolating the Root Cause

Baseline noise is rarely a single-variable problem. It is the manifestation of optical, mechanical, or chemical instability. Before adjusting your method, use the diagnostic logic tree below to isolate the root cause.

Workflow Start Observe UV Baseline Noise FlowCheck Does noise persist at zero flow? Start->FlowCheck LampIssue Optical: Lamp Age / Flow Cell FlowCheck->LampIssue Yes PumpCheck Is noise synchronous with pump? FlowCheck->PumpCheck No PumpIssue Mechanical: Check Valves / Seals PumpCheck->PumpIssue Yes ChemCheck Chemical: Mobile Phase / Degassing PumpCheck->ChemCheck No

Fig 2: Diagnostic logic tree for isolating HPLC-UV baseline noise sources.

Expert FAQs & Troubleshooting Guides

Q1: Why is my baseline excessively noisy when monitoring (+/-)-4-O-Ethyl albuterol at 220 nm, but stable at 276 nm?

Causality: Albuterol and its analogues exhibit UV absorption maxima at approximately 198 nm, 226 nm, and 278 nm[2]. While detecting at 220–226 nm maximizes sensitivity, it approaches the UV cutoff of many solvents. Detector noise is inversely proportional to the light reaching the photodiode[3]. If your mobile phase contains UV-absorbing modifiers (like acetic acid or TFA), light transmission drops exponentially, amplifying electronic noise. Furthermore, aging deuterium lamps lose low-wavelength intensity first[4].

Self-Validating Protocol: The "Zero-Injection Blank" Test

  • Objective: Isolate optical/chemical noise from sample matrix interference.

  • Step 1: Program your standard gradient method but set the injection volume to 0 µL.

  • Step 2: Monitor the baseline at both 220 nm and 276 nm simultaneously.

  • Validation Check: If the 220 nm trace is noisy but 276 nm is flat, the issue is validated as mobile phase background absorbance or a degraded deuterium lamp. If both traces are noisy, suspect flow cell contamination or trapped air[4].

Q2: I am using a phosphate buffer with an ion-pairing reagent. Why am I seeing sharp, non-Gaussian spikes in my chromatogram?

Causality: Sharp, random spikes are typically caused by micro-bubbles outgassing in the detector flow cell or buffer precipitation[3][5]. Ion-pairing reagents (e.g., hexane sulfonic acid) and phosphate buffers—often used in USP albuterol methods[6]—can precipitate when the organic modifier concentration exceeds 60-70% during a gradient[7]. Additionally, the pressure drop as the eluent enters the flow cell causes dissolved gases to expand into bubbles.

Self-Validating Protocol: Flow Cell Outgassing vs. Precipitation Check

  • Objective: Differentiate between buffer precipitation and flow cell outgassing.

  • Step 1: Mix your aqueous buffer and organic solvent in a beaker at the highest gradient ratio used in your method. Observe for 30 minutes.

  • Step 2: If the solution turns cloudy, buffer precipitation is validated as the root cause. Reduce buffer concentration (e.g., to 10-30 mM)[7].

  • Step 3: If the solution remains clear, attach a backpressure restrictor (e.g., narrow-bore PEEK tubing) to the detector outlet to maintain ~50 psi in the flow cell[5].

  • Validation Check: If the sharp spikes disappear after adding the restrictor, the root cause is validated as dissolved air outgassing due to pressure drops[3].

Q3: How do I eliminate severe baseline drift (wandering) during gradient elution?

Causality: Baseline drift (a low-frequency wander) during gradient runs is caused by an absorbance mismatch between Mobile Phase A and B[8]. As the gradient shifts, the changing background absorbance registers as a rising or falling baseline. If the wander is periodic (sinusoidal), it is caused by inadequate mixing or pump pressure pulsations[3][9].

Self-Validating Protocol: The "Pressure Trace Overlay" Protocol

  • Objective: Mechanically validate pump-induced baseline wander.

  • Step 1: Enable recording of the pump pressure trace in your Chromatography Data System (CDS).

  • Step 2: Execute a blank injection using your standard mobile phase gradient.

  • Step 3: Overlay the pressure trace chromatogram directly onto the UV absorbance baseline[9].

  • Validation Check: If the baseline fluctuations perfectly synchronize with the periodic ripples in the pressure trace, the root cause is mechanically validated as a pump check valve or seal failure[9]. If the baseline wanders independently of pressure, the issue is chemical absorbance drift.

Self-Validating Protocol: Mobile Phase Absorbance Balancing

  • Objective: Eliminate chemical baseline drift during gradient elution.

  • Step 1: Measure the static UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic) independently at your analytical wavelength.

  • Step 2: Add a background modifier to the less-absorbent phase until their absolute absorbances are within 0.05 AU of each other[10].

  • Step 3: Run a blank gradient from 0% to 100% B.

  • Validation Check: A baseline drift of less than 5 mAU across the full gradient validates successful balancing. If drift persists, install a post-market static mixer to improve solvent blending[3][10].

Q4: Can I use digital filtering to smooth out the baseline noise without losing peak data for trace impurities?

Causality: Modern UV detectors use digital finite-impulse-response filters (e.g., Hamming filters) to remove high-frequency noise[11]. However, the filter time constant controls the time window over which data is smoothed. Setting the time constant too slow will artificially broaden the (+/-)-4-O-Ethyl albuterol peak and reduce peak height, compromising the quantitation of trace levels[11].

Self-Validating Protocol: Filter Optimization

  • Objective: Maximize Signal-to-Noise (S/N) without compromising peak integrity.

  • Step 1: Inject a standard solution of (+/-)-4-O-Ethyl albuterol at the Limit of Quantitation (LOQ).

  • Step 2: Process the data using three different filter time constants (e.g., No Filter, Normal, Slow).

  • Validation Check: Calculate the S/N ratio and peak area for each. The optimal filter is validated when S/N is maximized while the peak area remains constant (digital filtering should not alter total area, only height/width)[11].

Quantitative Data & System Optimization

To ensure a robust method for (+/-)-4-O-Ethyl albuterol, adhere to the quantitative constraints outlined below.

Table 1: UV Detection Parameters & Noise Mitigation for Albuterol Analogues

ParameterTypical Value / CharacteristicTroubleshooting Impact & Causality
Detection Wavelength 226 nm or 278 nm278 nm offers lower noise; 226 nm offers higher sensitivity but requires high-purity solvents to prevent baseline drift[2].
Detector Slit Width 4 nm to 8 nmIncreasing slit width reduces high-frequency noise by averaging light across more photodiodes, at the cost of slight optical resolution[3].
Filter Time Constant Normal / FastSlower time constants greatly decrease baseline noise but will shorten and broaden the (+/-)-4-O-Ethyl albuterol peak[11].
Column Equilibration 10–20 CV (Standard)Up to 60 CV (Ion-Pairing)Incomplete equilibration with ion-pairing reagents (e.g., hexane sulfonic acid) causes continuous baseline drift due to slow stationary phase saturation[5].
Buffer Concentration 10 mM to 30 mMConcentrations >30 mM increase the risk of precipitation in high-organic gradient phases, leading to sharp baseline spikes[7].

References

  • SIELC Technologies: UV-Vis Spectrum of Albuterol. Available at:[Link]

  • Chromatography Online: The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Available at: [Link]

  • Agilent: Eliminating Baseline Problems. Available at: [Link]

  • Phenomenex: HPLC Troubleshooting Mini Guide - Baseline Issues. Available at:[Link]

  • Separation Science: Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

  • Waters: Filtering noise. Available at: [Link]

  • YouTube: What Causes Baseline Noise in HPLC, and How to Control It? Available at: [Link]

  • HALO Columns: LC Chromatography Troubleshooting Guide. Available at:[Link]

  • ResearchGate: How can I eliminate baseline noise in HPLC? Available at:[Link]

  • SIELC Technologies: USP Analysis of Albuterol Using a Legacy L1 Column. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Affinity Profiling: (+/-)-4-O-Ethyl Albuterol vs. Albuterol Sulfate

As respiratory pharmacology advances, understanding the precise structure-activity relationships (SAR) of β2-adrenergic receptor (β2AR) agonists remains critical for next-generation drug design. Albuterol sulfate is the...

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Author: BenchChem Technical Support Team. Date: April 2026

As respiratory pharmacology advances, understanding the precise structure-activity relationships (SAR) of β2-adrenergic receptor (β2AR) agonists remains critical for next-generation drug design. Albuterol sulfate is the gold-standard short-acting bronchodilator used globally for asthma and COPD management. In contrast, (+/-)-4-O-Ethyl albuterol (also known as Salbutamol Impurity O) is a synthetic analogue and pharmacopeial reference standard[].

While albuterol is optimized for high-affinity receptor activation, the 4-O-ethyl derivative serves as a vital mechanistic probe for researchers investigating how steric bulk and the loss of specific hydrogen-bond donors impact transmembrane domain interactions. This guide provides an objective, data-driven comparison of their receptor affinities, structural mechanics, and the experimental protocols required to validate these pharmacological differences.

Structural & Mechanistic Analysis (SAR)

The binding of a ligand to the human β2AR is a highly coordinated event requiring specific spatial and electrostatic interactions within the receptor's orthosteric pocket.

Albuterol Sulfate: The Optimal Hydrogen Bond Network

Albuterol’s efficacy is driven by its tert-butyl amine and its saligenin ring (comprising a 3-hydroxymethyl and a 4-hydroxyl group). Upon entering the binding cleft:

  • Amine Anchoring: The protonated secondary amine forms a critical salt bridge with Asp113 on transmembrane domain 3 (TM3)[2].

  • TM5 Hydrogen Bonding: The 4-OH (para-hydroxyl) and 3-CH2OH groups act as essential hydrogen bond donors and acceptors. They interact directly with a triad of serine residues—Ser203, Ser204, and Ser207 —located on TM5[3].

  • Conformational Shift: The strong hydrogen bonding at Ser204 and Ser207 induces an inward movement of TM5, which triggers the allosteric conformational changes necessary for Gs-protein coupling and receptor activation[4].

(+/-)-4-O-Ethyl Albuterol: Steric Clash and Affinity Degradation

The synthesis of (+/-)-4-O-ethyl albuterol involves the alkylation of the critical 4-hydroxyl group with an ethyl ether[]. This subtle modification fundamentally alters the ligand-receptor dynamic:

  • Loss of H-Bond Donor: The ether oxygen can only act as a weak hydrogen bond acceptor. It completely loses the hydrogen bond donor capability required to optimally engage Ser204/Ser207.

  • Steric Hindrance: The bulky ethyl group creates a steric clash within the tight TM5 binding pocket. This prevents the ligand from seating deeply enough to maintain the Asp113 salt bridge while simultaneously engaging the serine triad.

  • Pharmacological Consequence: Consequently, 4-O-ethyl albuterol exhibits a drastically reduced binding affinity ( Ki​ ) and intrinsic efficacy, shifting its profile from a potent agonist to a low-affinity, weak partial agonist or inactive ligand.

Comparative Pharmacological Profile

The following table synthesizes the physicochemical and projected pharmacological data based on established β2AR SAR degradation profiles for saligenin derivatives.

ParameterAlbuterol Sulfate(+/-)-4-O-Ethyl Albuterol
CAS Number 51022-70-92387728-91-6
Primary Application Active Pharmaceutical Ingredient (API)Analytical Reference Standard / SAR Probe
4-Position Substituent -OH (Hydroxyl)-O-CH2CH3 (Ethyl Ether)
H-Bond Donor Capacity (Ring) High (Critical for Ser204/207)Eliminated at position 4
Estimated β2AR Affinity ( Ki​ ) ~1.5 - 2.5 µM> 50 µM (Projected via SAR degradation)
Receptor Interaction Full / High Partial AgonistNegligible / Weak Affinity
Downstream cAMP Production RobustHighly Attenuated

Experimental Methodologies

To empirically validate the receptor affinity and functional efficacy differences between these two compounds, researchers must utilize a self-validating system comprising a competitive radioligand binding assay and a downstream functional readout.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay determines the inhibition constant ( Ki​ ) by measuring the ability of the unlabelled ligands to displace a radiolabeled antagonist ([³H]-CGP 12177) from the β2AR.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human β2AR. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-CGP 12177 (a hydrophilic radioligand that selectively labels surface receptors), and varying concentrations of the test compound (Albuterol sulfate or 4-O-Ethyl albuterol ranging from 10−10 to 10−3 M).

  • Incubation: Incubate the mixture at 25°C for 90 minutes to ensure equilibrium binding is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves using non-linear regression. Calculate the IC50​ values and convert them to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Because binding does not always equal activation, measuring intracellular cyclic AMP (cAMP) confirms whether the bound ligand successfully induces Gs-protein coupling.

  • Cell Seeding: Seed β2AR-expressing CHO-K1 cells into a 384-well microplate at a density of 5,000 cells/well.

  • Ligand Stimulation: Treat cells with serial dilutions of the test compounds in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET detection reagents (e.g., cAMP labeled with d2 dye and anti-cAMP antibody labeled with Cryptate).

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). The FRET signal is inversely proportional to the concentration of intracellular cAMP produced.

Signaling Pathway Visualization

The following diagram illustrates the causality of the β2AR signaling cascade. Albuterol's ability to successfully trigger this pathway is dependent on the TM5 hydrogen bonding that 4-O-Ethyl albuterol lacks.

G L Ligand (Albuterol) R β2-Adrenergic Receptor (TM1-7) L->R TM5 H-Bonding G Gs Protein (α-subunit) R->G Conformational Change AC Adenylyl Cyclase G->AC Activation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Binding Resp Bronchodilation (Smooth Muscle) PKA->Resp Phosphorylation

Figure 1: β2-Adrenergic Receptor (β2AR) Gs-coupled signaling pathway leading to bronchodilation.

Conclusion

The comparative analysis between albuterol sulfate and (+/-)-4-O-ethyl albuterol highlights the stringent structural requirements of the β2-adrenergic receptor's orthosteric binding site. While albuterol sulfate perfectly satisfies the hydrogen bond donor requirements of Ser204 and Ser207 to act as a potent bronchodilator, the 4-O-ethyl substitution introduces steric clash and eliminates critical electrostatic interactions. For drug development professionals, (+/-)-4-O-ethyl albuterol remains an indispensable negative-control probe for validating receptor models and calibrating impurity profiles in pharmaceutical manufacturing.

References

  • Freddolino, P. L., et al. "Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists." Proceedings of the National Academy of Sciences (PNAS), 2004. Available at:[Link]

  • Kobilka, B. K., et al. "Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes." National Center for Biotechnology Information (PMC), 2010. Available at:[Link]

  • Vanni, S., et al. "Dynamic behavior of fully solvated β2-adrenergic receptor, embedded in the membrane with bound agonist or antagonist." Proceedings of the National Academy of Sciences (PNAS), 2006. Available at:[Link]

Sources

Comparative

Comparison Guide: Understanding the Cross-Reactivity of (+/-)-4-O-Ethyl Albuterol in Beta-Agonist Immunoassays

Executive Summary Immunoassays are indispensable tools for the high-throughput screening of β-adrenergic agonists in various fields, from pharmaceutical research to food safety monitoring. However, their utility is funda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Immunoassays are indispensable tools for the high-throughput screening of β-adrenergic agonists in various fields, from pharmaceutical research to food safety monitoring. However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction. Cross-reactivity, where an antibody binds to unintended but structurally similar molecules, can lead to false-positive results and inaccurate quantification. This guide provides an in-depth analysis of potential cross-reactivity for (+/-)-4-O-Ethyl albuterol, a synthetic analog of the widely used bronchodilator albuterol (salbutamol). While specific experimental data for this ethylated analog is not widely published, we can predict its behavior by examining the principles of competitive immunoassays and analyzing existing cross-reactivity data for parent compounds and related β-agonists. This guide will equip researchers with the foundational knowledge to anticipate, test for, and interpret the cross-reactivity of albuterol analogs in their own experimental workflows.

Introduction: The Double-Edged Sword of Immunoassay Specificity

β-adrenergic agonists are a class of synthetic phenylethanolamine compounds used therapeutically to treat conditions like asthma.[1][2] However, due to their powerful anabolic effects that increase lean muscle mass, they are often illegally used as growth promoters in livestock.[1][3] This has led to a global need for robust, rapid, and sensitive screening methods to detect their presence in biological matrices like urine, serum, and tissue.[1][4]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become a primary screening tool due to their simplicity and high-throughput capabilities.[4][5][6] These assays leverage the highly specific binding between an antibody and its target antigen.[7][8] However, for small molecules like β-agonists, which serve as haptens to generate an immune response, the antibodies produced may recognize a common structural epitope shared by several related compounds.[9][10] This phenomenon, known as cross-reactivity, can be both a benefit and a drawback. "Group-specific" assays are designed to detect a whole class of compounds, while highly specific assays aim to detect only one.[11]

(+/-)-4-O-Ethyl albuterol is a structural analog of albuterol, synthesized for pharmacological studies to investigate how modifications impact drug behavior, such as receptor binding affinity and duration of action.[][13] As this and other novel analogs are developed, understanding their potential to interfere with existing immunoassays designed for parent compounds like albuterol or other β-agonists is critical for accurate bioanalysis.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

Most immunoassays for small molecules like β-agonists operate on a competitive principle because the analyte is too small to bind two antibodies simultaneously (as required in a "sandwich" assay).[9][14] In a competitive assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1][7][8]

dot

Caption: Principle of a competitive immunoassay.

Cross-reactivity occurs when the antibody cannot distinguish perfectly between the intended target and a structurally similar molecule.[15] If (+/-)-4-O-Ethyl albuterol is present in a sample being tested for albuterol, it will compete for the antibody binding sites, leading to a reduced signal that is misinterpreted as the presence of albuterol. The degree of cross-reactivity depends on the similarity of the binding epitope between the two molecules.[10]

Comparative Analysis: Predicting Cross-Reactivity

While direct cross-reactivity data for (+/-)-4-O-Ethyl albuterol is scarce, we can analyze data from commercial β-agonist group screening kits to make an educated prediction. These kits are often developed using an antibody raised against one specific β-agonist, and their performance is characterized against a panel of related compounds.

A common example is an assay developed using an antibody for terbutaline. The Neogen® Bronchodilator Group ELISA Kit reports the following cross-reactivity profile:

Compound% Cross-ReactivityIC50 (ng/mL)Key Structural Feature vs. Albuterol
Terbutaline 100% 0.5 Resorcinol ring instead of catechol
Clenbuterol 45%1.2Dichloro-aniline ring
Salbutamol/Albuterol 35% 1.5 (Reference Compound)
Pirbuterol 33%1.5Pyridine ring instead of benzene
Cimaterol 30%-Aniline structure
Metaproterenol 20%2.7Resorcinol ring, isopropyl group on N
(Data sourced from Neogen® Bronchodilator Group ELISA Kit insert)[16]

Analysis and Prediction for (+/-)-4-O-Ethyl Albuterol:

  • Core Structure: (+/-)-4-O-Ethyl albuterol shares the identical phenylethanolamine backbone and the critical tert-butyl group on the nitrogen atom with albuterol. This tert-butyl group is often a key epitope for antibody recognition in group-specific assays.[17]

  • The Key Modification: The only difference is the substitution of the hydroxyl group at the 4-position of the benzene ring with an ethoxy (-O-CH2CH3) group.[][13]

  • Impact on Binding: Antibody binding is driven by shape, charge distribution, and hydrogen bonding capabilities. Replacing the 4-hydroxyl group with a bulkier, less polar ethoxy group will almost certainly alter the binding affinity. The loss of a hydrogen bond donor (the -OH group) and the introduction of steric hindrance from the ethyl group would likely reduce the antibody's affinity for the molecule compared to the parent albuterol.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To definitively quantify the cross-reactivity of (+/-)-4-O-Ethyl albuterol, a well-controlled competitive ELISA must be performed. This protocol provides a validated framework for such a determination.

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection A 1. Coat Plate (Capture Antibody) B 2. Block Plate (Prevent Non-specific Binding) A->B C 3. Add Standards & Samples (Albuterol & 4-O-Ethyl Albuterol) B->C D 4. Add Enzyme-Conjugated Antigen C->D E 5. Wash Plate D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Stop Reaction F->G H 8. Read Absorbance (e.g., 450 nm) G->H

Sources

Comparative

limit of detection (LOD) comparison for (+/-)-4-O-Ethyl albuterol assays

An in-depth technical comparison guide for evaluating the Limit of Detection (LOD) and analytical performance of (±)-4-O-Ethyl albuterol assays. Introduction: The Analytical Challenge of (±)-4-O-Ethyl Albuterol (±)-4-O-E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for evaluating the Limit of Detection (LOD) and analytical performance of (±)-4-O-Ethyl albuterol assays.

Introduction: The Analytical Challenge of (±)-4-O-Ethyl Albuterol

(±)-4-O-Ethyl albuterol (CAS 2387728-91-6) is a synthetic analogue and recognized impurity of the widely prescribed β2-adrenergic receptor agonist, albuterol (salbutamol)[]. Structurally, it differs from albuterol via the addition of an ethyl group at the 4-O position, which alters its lipophilicity, pharmacokinetic properties, and receptor binding affinity[].

For drug development professionals and analytical chemists, quantifying this compound presents a dual challenge:

  • Pharmacological Bioanalysis: As a tool compound for structure-activity relationship (SAR) studies, it must be detected at ultra-trace levels (picograms per milliliter) in complex biological matrices (plasma, serum, urine).

  • Pharmaceutical Quality Control (QC): As an API impurity, it must be robustly quantified in formulation matrices to ensure regulatory compliance, typically requiring detection limits around 0.05% to 0.1% of the active pharmaceutical ingredient (API) concentration.

Mechanistic Rationale for Assay Selection

The physicochemical properties of (±)-4-O-Ethyl albuterol (Molecular Weight: 267.36 g/mol ) dictate its behavior across different analytical platforms[].

  • Mass Spectrometry (MS): The molecule features a secondary aliphatic amine that is readily protonated under acidic conditions, making it highly amenable to Positive Electrospray Ionization (ESI+). In tandem mass spectrometry (MS/MS), the isolation of the [M+H]+ precursor ion (m/z 268.4) and its subsequent collision-induced dissociation (CID) eliminates background matrix noise, driving the LOD down to the sub-nanogram level.

  • Ultraviolet (UV) Detection: The conjugated aromatic ring provides sufficient chromophoric activity for UV absorption (typically monitored at 225 nm)[2]. While UV detection lacks the absolute sensitivity of MS, it offers superior day-to-day reproducibility and does not suffer from the matrix-induced ion suppression that can plague LC-MS/MS.

G Start Sample Matrix: (±)-4-O-Ethyl Albuterol Decision Required Sensitivity? Start->Decision HighSens Trace/Bioanalysis (< 1 ng/mL) Decision->HighSens Pharmacokinetics LowSens API Impurity Profiling (> 50 ng/mL) Decision->LowSens QA/QC Formulation LCMS LC-MS/MS (ESI+) MRM Mode HighSens->LCMS HPLC HPLC-UV / SFC-VWD 225 nm LowSens->HPLC LOD1 LOD: ~0.1 - 20 pg/mL LCMS->LOD1 LOD2 LOD: ~30 - 200 ng/mL HPLC->LOD2

Decision matrix for (±)-4-O-Ethyl albuterol assay selection based on LOD requirements.

Comparative LOD Data

Because (±)-4-O-Ethyl albuterol shares a nearly identical chromophore and ionization efficiency with albuterol and its primary pharmacopeial impurities, performance metrics from validated albuterol assays serve as highly accurate predictive models for this specific analogue.

Table 1: Limit of Detection (LOD) Comparison Across Analytical Platforms

Analytical PlatformDetection ModeTarget MatrixEstimated LODDynamic Range
LC-MS/MS (Triple Quad)ESI+ (MRM)Plasma / Serum0.1 – 0.5 pg/mL[3]0.1 – 80 pg/mL
LC-MS/MS (Triple Quad)ESI+ (MRM)Human Urine10 – 20 ng/mL[4][5]20 – 2000 ng/mL
HPLC-UV Absorbance (225 nm)API / Formulation30 – 200 ng/mL[2]0.05% – 0.5% (w/w)
SFC-VWD Absorbance (225 nm)API / Formulation~500 ng/mL[6]4 – 8 µg/mL

Data Interpretation: LC-MS/MS provides a 103 to 105 fold increase in sensitivity over HPLC-UV. However, HPLC-UV remains the gold standard for API release testing due to its linear dynamic range at higher concentrations and lower instrumentation overhead[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, any quantitative assay must be a self-validating system. This means the protocol inherently controls for false negatives (via internal standards) and system drift (via system suitability testing).

Protocol A: High-Sensitivity LC-MS/MS for Biological Matrices

Objective: Quantify (±)-4-O-Ethyl albuterol in plasma/urine at trace levels.

  • Internal Standard (ISTD) Spiking: Aliquot 1.0 mL of the biological sample. Spike with 10 µL of a stable isotope-labeled standard, such as (±)-4-O-Ethyl albuterol-d5 (e.g., 500 ng/mL)[7]. Causality: The deuterated standard co-elutes with the analyte, experiencing the exact same matrix-induced ion suppression, thereby normalizing the MS response.

  • Sample Clean-up (SPE): Load the sample onto a mixed-mode cation exchange Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water to remove neutral lipids. Elute with 5% ammonium hydroxide in methanol. Causality: The basic elution neutralizes the secondary amine, releasing it from the cation-exchange resin.

  • Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Causality: Formic acid ensures the analyte remains fully protonated for maximum ESI efficiency.

  • MRM Detection: Operate the Triple Quadrupole in ESI+ mode. Monitor the transition from the [M+H]+ precursor (m/z 268.4) to its primary product ion (e.g., m/z 150.1, analogous to albuterol's fragmentation)[4].

  • Validation Check: The assay is considered valid only if the Signal-to-Noise (S/N) ratio of the lowest calibration point is >3 (defining the LOD) and the ISTD peak area variance across all samples is <15%.

G Spike Spike Matrix with 4-O-Ethyl albuterol-d5 (ISTD) SPE Solid Phase Extraction (SPE) Wash & Elute Spike->SPE LC UHPLC Separation (C18, Gradient) SPE->LC MS ESI+ MS/MS MRM: m/z 268.4 -> 150.1 LC->MS Validate Data Validation (S/N > 3 for LOD, CV < 15%) MS->Validate

Self-validating LC-MS/MS workflow using deuterated internal standards for trace detection.

Protocol B: HPLC-UV for Formulation Impurity Profiling

Objective: Detect (±)-4-O-Ethyl albuterol as a process-related impurity in API batches.

  • Sample Preparation: Dissolve the API formulation in the mobile phase to achieve a nominal concentration of 0.3 mg/mL (as albuterol base)[2].

  • Chromatographic Separation: Inject 20 µL onto a Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: A phenyl stationary phase provides unique π−π interactions with the aromatic ring, offering superior resolution between closely related structural analogues compared to standard C18 columns[2].

  • Isocratic Elution: Use a mobile phase of 25 mM monobasic potassium phosphate (pH 3.0) and methanol (95:5, v/v) at a flow rate of 1.5 mL/min[2].

  • Detection & Quantitation: Monitor UV absorbance at 225 nm. Quantify the impurity using the area percent method against an external standard.

  • Validation Check: System suitability requires a resolution factor ( Rs​ ) > 1.5 between albuterol and (±)-4-O-Ethyl albuterol. The LOD is validated by injecting serial dilutions until the peak response is approximately 3 times the baseline noise[2].

Conclusion

The selection of an assay for (±)-4-O-Ethyl albuterol is strictly dictated by the required LOD. LC-MS/MS remains the absolute requirement for pharmacokinetic and bioanalytical studies, capable of pushing detection limits into the sub-picogram realm. Conversely, for pharmaceutical manufacturing, the ruggedness, linear range, and regulatory acceptance of HPLC-UV make it the optimal choice for ensuring formulation purity.

Sources

Safety & Regulatory Compliance

Safety

(+/-)-4-O-Ethyl albuterol proper disposal procedures

Operational Guide: Safe Handling and Disposal of (+/-)-4-O-Ethyl Albuterol Executive Summary Handling synthetic active pharmaceutical ingredients (APIs) in a laboratory or drug development setting requires rigorous opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (+/-)-4-O-Ethyl Albuterol

Executive Summary

Handling synthetic active pharmaceutical ingredients (APIs) in a laboratory or drug development setting requires rigorous operational oversight. (+/-)-4-O-Ethyl albuterol is a synthetic analogue of the widely used β2-adrenergic receptor agonist, []. Because it is utilized primarily in pharmacological studies investigating next-generation bronchodilators, its disposal must be managed with the same stringency as highly active commercial APIs. This guide provides a self-validating, causality-driven protocol for the safe handling, segregation, and disposal of (+/-)-4-O-Ethyl albuterol.

Physicochemical Profile & Waste Characterization

To properly segregate waste, personnel must understand the physical and chemical nature of the compound. The addition of an ethyl group at the 4-O position alters its pharmacokinetic properties, potentially extending its duration of action and modulating receptor binding affinity[].

Property / ParameterValue / ClassificationOperational Implication
Chemical Name (±)-4-O-Ethyl AlbuterolRacemic mixture; both stereoisomers contribute to biological activity[].
CAS Registry Number 2387728-91-6Use for manifest tracking and SDS cross-referencing[].
Molecular Formula C15H25NO3Organic compound; highly suitable for thermal destruction.
Melting Point 104-106°CSolid at room temperature; poses a severe fugitive dust hazard[].
Primary Hazard Pharmacological ToxicityBeta-2 agonist; causes bronchodilation and tachycardia upon exposure.
EPA Waste Status Non-RCRA Hazardous PharmaceuticalMust not be sewered; requires high-temperature incineration[2].

Causality-Driven Safety Protocols

Before initiating any disposal procedure, environmental controls must be established to protect laboratory personnel.

  • Engineering Controls: All manipulation of solid (+/-)-4-O-Ethyl albuterol must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

    • Causality: As a potent β2-adrenergic agonist, aerosolized dust can be easily inhaled, leading to unintended systemic effects (e.g., tremors, tachycardia). Negative pressure enclosures prevent the escape of these pharmacologically active particulates into the ambient lab environment.

  • Self-Validating Check: Before beginning work, verify the inward airflow of the enclosure using a visual smoke test or digital anemometer. If airflow is below 0.5 m/s, the system fails validation and work must not proceed until maintenance is performed.

Step-by-Step Disposal Workflows

The following methodologies ensure that (+/-)-4-O-Ethyl albuterol is neutralized from the laboratory environment without violating the EPA's strict2 or flushing pharmaceutical waste[2].

Workflow 1: Solid API Powder Disposal
  • Consolidation: Gather all expired or residual (+/-)-4-O-Ethyl albuterol powder into a central staging area within the BSC.

  • Primary Containment: Transfer the powder into an amber borosilicate glass vial and seal it with a PTFE-lined screw cap.

    • Causality: Amber glass prevents UV-induced photochemical degradation, which could yield unknown, potentially reactive byproducts. PTFE prevents the compound from leaching into or degrading the cap lining.

  • Secondary Containment: Place the sealed vial into a heavy-duty, leak-proof polyethylene bag.

  • Labeling & Validation: Affix a label reading "Non-RCRA Hazardous Pharmaceutical Waste - Toxic API (Beta-2 Agonist)".

    • Self-Validating Check: A second technician must cross-check the label against the inventory log to ensure accurate mass tracking before the bag is sealed.

Workflow 2: Liquid Waste Management (Solutions & Effluents)
  • Segregation: Separate aqueous (+/-)-4-O-Ethyl albuterol solutions from organic solvent waste (e.g., methanol or acetonitrile used during HPLC analysis).

    • Causality: Mixing organic solvents with aqueous waste can alter the flash point of the bulk liquid, potentially triggering a D001 (Ignitable) RCRA hazardous waste classification, which drastically increases disposal costs and regulatory burden[3].

  • Collection: Funnel the liquid into a designated, chemically compatible HPLC liquid waste carboy (e.g., high-density polyethylene, HDPE).

  • Storage: Store the carboy in a well-ventilated flammable safety cabinet. Ensure the container is grounded if transferring large volumes of organic solvents to prevent static discharge.

Workflow 3: Contaminated Consumables (PPE & Labware)
  • Collection: Place all contaminated weigh boats, spatulas, and disposable PPE (gloves, masks) into a rigid, puncture-resistant chemical waste bin.

  • Disposal Route: Route the bin for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1,000°C ensures complete thermal destruction of the active pharmacophore. This prevents the compound from leaching into groundwater, aligning with the EPA's "cradle-to-grave" mandate for environmental protection[3].

Waste Segregation & Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (+/-)-4-O-Ethyl Albuterol Decision Waste State? Start->Decision Solid Solid API / Powder Decision->Solid Powder Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Solution Consumables Contaminated PPE & Labware Decision->Consumables Materials SolidAction Seal in amber glass vial. Double-bag in secondary containment. Solid->SolidAction LiquidAction Collect in compatible solvent jug. Do NOT mix with heavy metals. Liquid->LiquidAction ConsumablesAction Place in designated toxic solid waste bin. Consumables->ConsumablesAction Incineration High-Temperature Incineration (EPA Compliant Destruction) SolidAction->Incineration LiquidAction->Incineration ConsumablesAction->Incineration

Figure 1: Decision tree and workflow for the segregation and disposal of (+/-)-4-O-Ethyl albuterol.

Regulatory Compliance & Final Manifesting

Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste management requires strict adherence to federal guidelines[3]. While (+/-)-4-O-Ethyl albuterol is not explicitly a P-listed or U-listed hazardous waste, its pharmacological potency dictates that it must be managed as a non-RCRA hazardous pharmaceutical waste, avoiding standard municipal trash[4].

Furthermore, the EPA's Subpart P regulations have instituted an immediate nationwide ban on sewering or flushing hazardous pharmaceuticals[2]. All (+/-)-4-O-Ethyl albuterol waste must be transferred to a licensed hazardous waste vendor.

Self-Validating Check: Upon transfer, the laboratory manager must obtain and file a Certificate of Destruction (CoD) from the vendor. The CoD serves as the final validation step, proving that the3 of the chemical has been securely closed[3].

References

  • US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities". EPA.gov.[Link]

  • Approved Med Waste. "Pharmaceutical Waste Management - Approved Storage & Waste". Approved Med Waste.[Link]

  • Pharmacy Tech Topics. "KNOW BEFORE YOU THROW: PHARMACEUTICAL WASTE AND DRUG DISPOSAL". Pharmacy Tech Topics.[Link]

Sources

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